molecular formula C₁₈H₁₆D₃FN₃NaO₄ B1162616 Levofloxacin-d3 Sodium Salt

Levofloxacin-d3 Sodium Salt

Cat. No.: B1162616
M. Wt: 386.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin-d3 Sodium Salt, also known as Levofloxacin-d3 Sodium Salt, is a useful research compound. Its molecular formula is C₁₈H₁₆D₃FN₃NaO₄ and its molecular weight is 386.37. The purity is usually 95%.
BenchChem offers high-quality Levofloxacin-d3 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levofloxacin-d3 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₈H₁₆D₃FN₃NaO₄

Molecular Weight

386.37

Synonyms

(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-d3 Sodium Salt; 

Origin of Product

United States

Foundational & Exploratory

Levofloxacin-d3 sodium salt CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Internal Standard for Pharmacokinetic Profiling

Executive Summary

In the rigorous domain of bioanalytical chemistry, Levofloxacin-d3 sodium salt serves as a critical stable isotope-labeled (SIL) internal standard. It is primarily utilized in the quantitative analysis of Levofloxacin—a third-generation fluoroquinolone antibiotic—within complex biological matrices (plasma, serum, urine) via LC-MS/MS.

This guide addresses the specific technical requirements for researchers deploying Levofloxacin-d3. It navigates the ambiguity surrounding its CAS registry, defines its physicochemical behavior, and provides a validated workflow for its application in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Chemical Identity & Nomenclature

A precise understanding of the chemical identity is required for accurate molarity calculations, particularly when converting between the free acid and salt forms.

2.1 The CAS Registry Nuance

Researchers often encounter ambiguity when searching for the CAS number of the sodium salt version of Levofloxacin-d3.

  • Levofloxacin-d3 (Free Acid): The deuterated free acid is frequently assigned CAS 1173021-78-7 (often associated with the HCl salt or general d3 form) or 2208780-63-4 .

  • Levofloxacin Sodium (Unlabeled): CAS 872606-49-0 .

  • Levofloxacin-d3 Sodium Salt: Currently, there is no unique, globally standardized CAS number specifically for the sodium salt of the d3 isotope. It is typically manufactured as a custom research chemical. Researchers must rely on the stoichiometry of the free acid d3 parent converted to its sodium form.

2.2 Structural Specification
  • Isotopic Labeling: The deuterium labeling typically occurs at the N-methyl group of the piperazine ring (

    
    ). This position is metabolically stable and ensures the label is retained during the primary fragmentation pathways in mass spectrometry.
    
  • Chemical Formula (Salt):

    
    
    
  • Molecular Weight:

    • Levofloxacin (Unlabeled Free Acid): 361.37 g/mol

    • Levofloxacin-d3 (Free Acid): ~364.39 g/mol [1]

    • Levofloxacin-d3 Sodium Salt: ~386.37 g/mol (Calculation: 364.39 + 22.99 [Na] - 1.01 [H])

Physicochemical Properties

The following properties are critical for method development and stock solution preparation.

PropertyDescriptionTechnical Note
Appearance Pale yellow to white crystalline powderLight sensitive; degradation leads to browning.
Solubility Soluble in Water, Methanol; Slightly soluble in Acetonitrile.The sodium salt significantly enhances aqueous solubility compared to the free acid.
pKa pKa1 ≈ 6.0 (Carboxyl), pKa2 ≈ 8.1 (Piperazine)Zwitterionic nature affects extraction efficiency at neutral pH.
Hygroscopicity HygroscopicStore in desiccated conditions to prevent water weight errors during weighing.
Isotopic Purity Typically ≥ 99% DeuteriumEssential to prevent "cross-talk" (contribution to the M+0 unlabeled channel).
Bioanalytical Application: LC-MS/MS Workflow

The primary utility of Levofloxacin-d3 is to compensate for matrix effects (ion suppression/enhancement) and recovery variations during sample preparation. Because physicochemical properties of the d3-isotope are nearly identical to the analyte, it co-elutes with Levofloxacin, experiencing the precise same ionization environment.

4.1 Mass Spectrometry Transitions (MRM)

The N-methyl-d3 label is retained in the primary fragment ion (loss of


).
  • Ionization Mode: ESI Positive (

    
    )
    
  • Levofloxacin (Analyte):

    
     (m/z)
    
  • Levofloxacin-d3 (IS):

    
     (m/z)
    
    • Mechanism:[2][3][4] The transition represents the loss of the carboxyl group (

      
      , 44 Da). The piperazine ring containing the 
      
      
      
      group remains intact.
4.2 Validated Extraction Protocol

The following protocol utilizes Protein Precipitation (PPT) , favored for its speed and high recovery for fluoroquinolones.

Reagents:

  • Stock Solvent: Methanol or DMSO (for stability).

  • Precipitation Agent: Acetonitrile containing 0.1% Formic Acid (improves peak shape).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve Levofloxacin-d3 Na salt in Methanol to yield a 1.0 mg/mL stock. Store at -20°C (stable for ~6 months).

  • Working Solution (IS Spiking Solution): Dilute stock in water/methanol (50:50) to ~500 ng/mL.

  • Sample Spiking: Aliquot 100 µL of plasma/serum into a centrifuge tube. Add 10 µL of Working IS Solution. Vortex.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (with 0.1% FA).

  • Separation: Vortex vigorously for 1 min. Centrifuge at 10,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to an autosampler vial. Inject 2-5 µL onto the LC-MS/MS.

4.3 Visualized Workflow (Graphviz)

BioanalysisWorkflow Stock Stock Solution Prep (1 mg/mL in MeOH) IS_Add Add Internal Standard (Levofloxacin-d3 Na) Stock->IS_Add Dilute to Working Sol. Sample Biological Sample (100 µL Plasma) Sample->IS_Add PPT Protein Precipitation (+300 µL ACN w/ 0.1% FA) IS_Add->PPT Centrifuge Centrifugation (10,000g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis C18 Column, ESI+ Supernatant->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data MRM: 365.2 -> 321.2

Figure 1: Optimized bioanalytical workflow for Levofloxacin quantification using d3-IS protein precipitation.

Method Validation Criteria (Self-Validating Systems)

To ensure the protocol is generating reliable data, the system must pass these validation checkpoints:

  • Linearity: The calibration curve (Levofloxacin/Levofloxacin-d3 area ratio) must be linear (

    
    ) over the therapeutic range (typically 0.1 – 10 µg/mL).[4][5][6]
    
  • IS Response Consistency: The peak area of Levofloxacin-d3 in all samples (Standards, QCs, Unknowns) should not vary by more than ±15%. Significant drift indicates matrix effects or injection errors.

  • Cross-Signal Interference:

    • Inject a Blank Plasma + IS only : Ensure no interference at the analyte transition (362.2 -> 318.2).

    • Inject a High Standard (ULOQ) without IS : Ensure no isotopic contribution to the IS transition (365.2 -> 321.2).

Handling & Stability
  • Light Protection: Levofloxacin is photosensitive. All solutions must be handled in amber glassware or wrapped in aluminum foil.

  • Storage:

    • Solid: -20°C, desiccated.

    • Stock Solution (MeOH): -20°C, stable for 3-6 months.

    • Aqueous Working Solution: Unstable; prepare fresh daily or weekly (store at 4°C).

References
  • LGC Standards. Levofloxacin-d3 Product Information & Properties. Retrieved from

  • PubChem. Levofloxacin Sodium (Compound Summary). National Library of Medicine. Retrieved from

  • Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients.[7][8] Journal of Chromatography B, 1009, 138-143.[7][8] Retrieved from

  • Journal of Applied Bioanalysis. Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from

  • Cayman Chemical. Levofloxacin (hydrate) Product Insert. Retrieved from

Sources

Advanced Bioanalytical Strategies: Stable Isotope Labeled Levofloxacin Sodium

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Quantitative Bioanalysis & Metabolic Profiling Estimated Read Time: 12 Minutes

The Strategic Imperative: Precision in Fluoroquinolone Quantification

In the high-stakes environment of pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the quantification of Levofloxacin—a third-generation fluoroquinolone—demands rigorous control over matrix effects. While structural analogs (e.g., Ciprofloxacin) were historically used as internal standards (IS), they fail to compensate adequately for the complex ionization suppression observed in LC-MS/MS electrospray ionization (ESI).

This guide focuses on the Stable Isotope Labeled (SIL) Levofloxacin Sodium Salt (e.g., Levofloxacin-d8 Sodium or


-Levofloxacin Sodium). Unlike the free acid form, the sodium salt offers distinct solubility advantages in aqueous stock preparations, crucial for minimizing precipitation risks during the "crash" phase of protein precipitation protocols.
The Core Mechanism: Isotopologue Co-elution

The SIL-IS serves as a "molecular mirror." It possesses physicochemical properties nearly identical to the analyte (Levofloxacin) but carries a distinct mass signature.

  • Retention Time Matching: The SIL-IS co-elutes with Levofloxacin.

  • Matrix Compensation: Any ion suppression or enhancement caused by phospholipids or salts at that specific retention time affects both the analyte and the IS equally.

  • Normalization: The ratio of Analyte Area to IS Area remains constant, yielding linear calibration curves even in "dirty" matrices.

Molecular Architecture & Selection Logic

Selecting the correct isotope label is not merely about mass difference; it is about isotopic fidelity and chemical stability .

The "Sodium Salt" Advantage

Levofloxacin is zwitterionic. Its solubility is pH-dependent, with a "U-shaped" solubility curve.

  • Free Acid/Hemihydrate: Lowest solubility near the isoelectric point (pH 6.8). Risk of crashing out in neutral buffers.

  • Sodium Salt: High solubility in neutral-to-alkaline aqueous solutions. This allows for the preparation of highly concentrated aqueous stock solutions without the need for excessive organic modifiers (like DMSO or Methanol) that might affect peak shape in early eluting chromatograms.

Isotope Selection Matrix
FeatureDeuterium Label (

)
Deuterium Label (

)
Carbon-13 (

)
Recommendation
Mass Shift +3 Da+8 Da+6 Da

or

Interference High risk of overlap with natural M+2 isotopes of analyte.[1]Minimal risk.Zero risk.

is industry standard.
Cost LowModerateHigh

(Optimal Balance)
Stability Potential H/D exchange at acidic pH if label is on labile sites.Stable if labeled on the piperazine ring.Extremely Stable.

(Piperazine labeled)
Selection Logic Diagram

The following decision tree illustrates the workflow for selecting the appropriate Internal Standard based on assay requirements.

IS_Selection_Logic Start Select Internal Standard MassSpec Mass Resolution (Low vs High) Start->MassSpec Interference Check Natural Isotope Overlap MassSpec->Interference Unit Resolution (QQQ) Solubility Solubility Requirement (Aqueous vs Organic) Interference->Solubility Mass Shift > 6 Da D3 Levofloxacin-d3 (Risk: Cross-talk) Interference->D3 Mass Shift < 3 Da D8 Levofloxacin-d8 Sodium (Optimal for Bioanalysis) Solubility->D8 Need High Aq. Solubility C13 13C-Levofloxacin (Gold Standard/High Cost) Solubility->C13 Metabolic Flux Studies

Figure 1: Decision matrix for selecting Stable Isotope Labeled Levofloxacin based on mass spectrometry resolution and solubility needs.

Critical Challenge: Cross-Signal Contribution (Cross-Talk)

A common failure mode in Levofloxacin assays using SIL-IS is Cross-Signal Contribution . This occurs in two directions:

  • Analyte

    
     IS:  High concentrations of unlabeled Levofloxacin (ULOQ) have natural isotopes (M+1, M+2, etc.) that may fall into the IS MRM window.
    
    • Mitigation: Use

      
       (Mass shift +8 Da) to completely escape the natural isotopic envelope.
      
  • IS

    
     Analyte:  The SIL-IS itself contains a small percentage of unlabeled drug (isotopic impurity).
    
    • Mitigation: Ensure IS purity is >99 atom % D.

Experimental Protocol: LC-MS/MS Bioanalysis in Plasma

Objective: Quantification of Levofloxacin in human plasma using Levofloxacin-d8 Sodium as IS.

Reagents & Materials
  • Analyte: Levofloxacin (Certified Reference Material).

  • Internal Standard: Levofloxacin-d8 Sodium Salt (Piperazine-d8).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Water.

Stock Solution Strategy
  • IS Stock (1 mg/mL): Dissolve Levofloxacin-d8 Sodium in Water:Methanol (50:50 v/v) .

    • Note: The sodium salt allows higher water content, improving stability against evaporation compared to 100% MeOH stocks.

  • Working IS (WIS): Dilute to 500 ng/mL in Water:Methanol (90:10).

    • Why? High water content prevents protein precipitation upon addition to plasma before the crash step.

Sample Preparation Workflow (Protein Precipitation)

This protocol utilizes a "Crash & Shoot" methodology optimized for high throughput.

  • Aliquot: Transfer 50 µL of Plasma sample to a 96-well plate.

  • Spike IS: Add 20 µL of Working IS (Levofloxacin-d8 Na). Vortex gently (10 sec).

    • Critical Step: Allow equilibration for 2 minutes. This ensures the IS binds to plasma proteins similarly to the analyte.

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

  • Agitate: Vortex at high speed (1000 rpm) for 5 min.

  • Clarify: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (0.1% Formic Acid).

    • Reason: Diluting the organic supernatant improves peak shape on reverse-phase columns.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Transitions (MRM):

    • Levofloxacin:

      
       (Quantifier)
      
    • Levofloxacin-d8:

      
       (Quantifier)
      
Workflow Diagram

Sample_Prep_Workflow Plasma Plasma Sample (50 µL) IS_Add Add IS (d8-Na) Equilibrate 2 min Plasma->IS_Add PPT Protein PPT (+200 µL ACN) IS_Add->PPT Vortex Centrifuge Centrifuge 4000g / 10 min PPT->Centrifuge Supernatant Supernatant Dilution (1:1 H2O) Centrifuge->Supernatant Transfer Injection LC-MS/MS Injection Supernatant->Injection

Figure 2: Optimized Protein Precipitation (PPT) workflow for Levofloxacin quantification.

Validation & Quality Control (Self-Validating Systems)

To ensure the method is self-validating, specific criteria from the FDA Bioanalytical Method Validation Guidance (2018) must be embedded in the run.

IS Response Monitoring

Plot the IS peak area across the entire run (Standards, QCs, and Subjects).

  • Acceptance: IS response should not deviate >50% from the mean of the calibration standards.

  • Drift: A systematic decline in IS response indicates column fouling or charging of the MS source.

The "Zero" and "Blank" Test
  • Blank: Matrix without Analyte and without IS. (Checks for contamination).

  • Zero: Matrix with IS only. (Checks for Interference from the IS into the Analyte channel).

    • Rule: The response in the analyte channel of the "Zero" sample must be <20% of the Lower Limit of Quantification (LLOQ).

References

  • US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Levofloxacin (PubChem Compound Summary for CID 149096).[5] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Technical Deep Dive: Deuterated Levofloxacin as a Bioanalytical Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the quantitative bioanalysis of fluoroquinolones, particularly Levofloxacin, the selection of a Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a regulatory checkbox—it is the primary defense against matrix effects.

This guide deconstructs the chemical structure of Levofloxacin-D3 (N-methyl-d3) and Levofloxacin-D8 , providing a mechanistic rationale for their use in LC-MS/MS.[1][2] Unlike generic protocols, this document focuses on the causality of experimental design: why specific deuteration sites are chosen, how they interact with the electrospray ionization (ESI) source, and how to prevent common failures like isotopic cross-talk and retention time shifts.

Chemical Structure & Isotopic Logic[1][2]

The efficacy of an internal standard is defined by two factors: Isotopic Stability (resistance to H/D exchange) and Fragmentation Fidelity (retention of the label during MS/MS transitions).

The Deuterated Architectures

Commercially available standards typically target the piperazine ring for deuteration. This is a strategic chemical choice to preserve the aromatic chromophore and the carboxylic acid binding site.

CompoundChemical NameLabel PositionMass ShiftApplication
Levofloxacin (Analyte) (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acidN/A0 DaTarget Analyte
Levofloxacin-D3 ...10-(4-(methyl-d3 )-1-piperazinyl)...[1][2][3][4][5][6][7][8]N-Methyl group on Piperazine+3 DaRoutine Bioanalysis
Levofloxacin-D8 ...10-(4-methyl-1-piperazinyl-d8 )...[1][2][3][6]Full Piperazine Ring Saturation+8 DaHigh-Sensitivity Assays
Structural Visualization & Fragmentation Logic[1][2]

The following diagram illustrates the structure of Levofloxacin-D3 and the critical MS/MS fragmentation pathway.

Critical Mechanism: The primary MRM transition for Levofloxacin involves the loss of the carboxyl group (CO₂) [-44 Da].[1][2] Because the deuterium label is located on the piperazine ring (distal from the carboxyl group), the label is retained in the product ion. If the label were on the benzoxazine core near the carboxylic acid, fragmentation could destabilize the isotope count.

Levofloxacin_Structure cluster_0 Precursor Ion (Q1) cluster_1 Collision Cell (q2) cluster_2 Product Ion (Q3) Levo Levofloxacin-D3 [M+H]+ = 365.2 m/z (Label on N-Methyl Piperazine) Frag Collision Induced Dissociation (CID) Energy: ~25-30 eV Levo->Frag Selection Prod Fragment Ion 321.2 m/z (Loss of CO2 [-44 Da]) *Label Retained* Frag->Prod Fragmentation Loss Neutral Loss CO2 (Carboxyl group) Frag->Loss

Caption: Fig 1. MS/MS fragmentation pathway of Levofloxacin-D3.[1] The N-methyl-d3 label remains intact after the characteristic decarboxylation event.[1][2]

High-Fidelity Experimental Protocol

This protocol is designed for self-validation . It includes checkpoints to ensure the Internal Standard is correcting for matrix effects rather than introducing errors.

Reagents & Preparation
  • Stock Solution: Dissolve Levofloxacin-D3 (HCl salt) in Methanol. Note: Correct for the salt factor (MW Salt / MW Free Base) during weighing.

  • IS Working Solution: Dilute stock to ~500 ng/mL in 50:50 Methanol:Water.

  • Matrix: Human Plasma (K2EDTA or Heparin).[1][2]

Validated LC-MS/MS Workflow

Step 1: Protein Precipitation (The "Crash") Fluoroquinolones bind moderately to plasma proteins.[1][2] Acidic precipitation is preferred to break these bonds and ensure high recovery.

  • Aliquot 50 µL Plasma sample.[1][2]

  • Add 200 µL IS Working Solution (in 100% Acetonitrile + 0.1% Formic Acid).

    • Why Acid? Formic acid disrupts protein binding and ensures the analyte is protonated [M+H]+ for ESI+.

  • Vortex (2 min) -> Centrifuge (12,000 x g, 10 min).

  • Transfer supernatant to vial.[1] Dilute 1:1 with water if peak shape is poor (solvent effect).[2]

Step 2: Chromatographic Separation

  • Column: C18 Phase (e.g., Waters Atlantis T3 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[1][2]

    • 3.0 min: 90% B[1][2]

    • 3.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1][2]

Step 3: Mass Spectrometry (MRM Parameters)

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Levofloxacin 362.2318.23022
Levofloxacin-D3 365.2321.23022
Levofloxacin-D8 370.2326.23022

Mechanistic Challenges & Troubleshooting

The Deuterium Isotope Effect (Chromatography)

Deuterium (D) is slightly more polarizable but has a smaller molar volume than Hydrogen (H). In Reverse Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds.

  • Observation: Deuterated standards often elute slightly earlier than the native analyte.[1][2]

  • Risk: If the shift is too large (common with D8 or D10 molecules), the IS may not co-elute perfectly with the analyte. This means the IS is not experiencing the exact same matrix suppression at the exact same moment.

  • Mitigation: Levofloxacin-D3 typically shows negligible shift (< 0.05 min).[1][2] Levofloxacin-D8 may show a shift of 0.1–0.2 min.[1] Ensure your integration window covers both.

Isotopic Cross-Talk (Mass Spec)

This is the most critical failure mode when using D3 standards.

  • The Problem: Natural Levofloxacin contains Carbon-13, Oxygen-18, etc.[1][2] The natural isotope distribution creates an [M+3] peak.

  • The Interference: If the concentration of Native Levofloxacin is very high (e.g., Cmax in a PK study), its [M+3] isotope (mass ~365.2) will appear in the IS channel (365.2), artificially inflating the IS signal.

  • Solution:

    • Check Blank + Analyte: Inject a high concentration of non-labeled Levofloxacin without IS. If you see a peak in the IS channel, you have cross-talk.

    • Use D8: If cross-talk > 5% of the IS response, switch to Levofloxacin-D8 to move the mass window further away (+8 Da is well beyond the natural isotopic envelope).[1]

Logical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Validation Plasma Plasma Sample (Analyte) Precip Protein Precipitation (ACN + 0.1% FA) Plasma->Precip IS_Add Add Levofloxacin-D3 (Internal Standard) IS_Add->Precip Super Supernatant Extraction Precip->Super LC LC Separation (C18 Column) *Watch for RT Shift* Super->LC ESI ESI+ Ionization [M+H]+ LC->ESI MRM MRM Detection Levo: 362->318 Levo-D3: 365->321 ESI->MRM Ratio Calculate Area Ratio (Analyte / IS) MRM->Ratio QC QC Check: Is IS Response Constant? Ratio->QC

Caption: Fig 2. End-to-end bioanalytical workflow emphasizing the integration of the IS prior to precipitation.

References

  • Toronto Research Chemicals. Levofloxacin-d3 Hydrochloride Data Sheet. Retrieved from

  • Cayman Chemical. Levofloxacin-d8 (hydrochloride) Product Information. Retrieved from

  • Journal of Chromatography B. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum. (2016). DOI: [9]

  • Sigma-Aldrich (Merck). Stable Isotopes in Mass Spectrometry: Minimizing Matrix Effects. Retrieved from

Sources

A Technical Guide to Differentiating Levofloxacin-d3 HCl and Levofloxacin Sodium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical analysis and drug development, precision in selecting the correct form of an active pharmaceutical ingredient (API) is paramount. The choice between a deuterated hydrochloride salt and a sodium salt of the same API, such as Levofloxacin, is not arbitrary. It is a decision driven by the specific application, whether it be for highly accurate bioanalysis or for optimizing a drug formulation for therapeutic use. This guide provides an in-depth technical examination of Levofloxacin-d3 HCl and Levofloxacin Sodium, explaining the core chemical differences and the practical implications for researchers.

Section 1: The Parent Compound - Levofloxacin

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby halting DNA replication and bacterial cell division.[1][2] It is the pure (-)-(S)-enantiomer of the racemic ofloxacin.[1] Chemically, Levofloxacin is an amphoteric molecule, possessing both a carboxylic acid group and a basic piperazinyl group, which gives it a pH-dependent solubility profile.[3][4] This zwitterionic nature is a critical factor in understanding the behavior of its different salt forms.[5] The parent compound itself has known issues with physical and chemical instability, including light sensitivity and the tendency to form various hydrate states, which can impact its properties and dosage.[4][6][7] These challenges are often what drive the development of alternative forms like specific salts.[8][9][10][11]

Section 2: Levofloxacin-d3 HCl - The Gold Standard for Bioanalytical Quantification

What is Levofloxacin-d3 HCl?

Levofloxacin-d3 HCl is the hydrochloride salt of a deuterated form of Levofloxacin.[12] "d3" signifies that three hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to the parent drug but with a slightly higher molecular weight.[13][14] The hydrochloride (HCl) salt is formed by reacting the basic piperazinyl group of Levofloxacin with hydrochloric acid, a common practice to enhance the stability and aqueous solubility of amine-containing drugs, particularly in acidic conditions.[7]

The Scientific Rationale: Why Deuterate?

The primary and most critical application of Levofloxacin-d3 HCl is as an internal standard (IS) in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS).[12][13][15] An ideal internal standard is a compound added in a known, constant amount to all samples, standards, and quality controls. Its purpose is to correct for variations that can occur during the entire analytical workflow, from sample preparation to instrument response.[16]

Deuterated compounds are considered the "gold standard" for internal standards in LC-MS for several key reasons:[13][16]

  • Co-elution: Because its chemical structure is nearly identical to the analyte (the non-deuterated Levofloxacin), Levofloxacin-d3 HCl exhibits the same behavior during chromatographic separation. It elutes from the LC column at the same retention time.[16]

  • Identical Ionization Behavior: It experiences the same degree of ionization efficiency, as well as any ionization suppression or enhancement from the sample matrix (e.g., plasma, urine).[13][14] This is a major advantage over using a structural analog as an IS, which may have different ionization characteristics.[16]

  • Mass-Based Distinction: Despite its identical chemical behavior, the mass spectrometer can easily distinguish it from the analyte due to the mass difference imparted by the deuterium atoms.[13][15]

This combination of properties allows the ratio of the analyte's signal to the internal standard's signal to remain constant, even if sample is lost during preparation or if instrument performance fluctuates, leading to highly accurate and precise quantification.[16]

Experimental Protocol: Bioanalytical Quantification of Levofloxacin in Plasma

Below is a detailed workflow for using Levofloxacin-d3 HCl as an internal standard for quantifying Levofloxacin in human plasma samples via LC-MS/MS.

Objective: To accurately determine the concentration of Levofloxacin in plasma for a pharmacokinetic study.

Materials:

  • Levofloxacin Reference Standard

  • Levofloxacin-d3 HCl Internal Standard (IS)

  • Blank Human Plasma

  • Acetonitrile (ACN) with 0.1% Formic Acid (Precipitation/Extraction Solvent)

  • Methanol (for stock solutions)

  • HPLC-grade Water with 0.1% Formic Acid (Mobile Phase A)

  • Acetonitrile with 0.1% Formic Acid (Mobile Phase B)

  • C18 Reverse-Phase HPLC Column

  • LC-MS/MS System (e.g., Triple Quadrupole)

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Levofloxacin and Levofloxacin-d3 HCl in methanol to prepare 1 mg/mL primary stock solutions.

    • Perform serial dilutions to create working standard solutions of Levofloxacin for the calibration curve (e.g., ranging from 10 ng/mL to 5000 ng/mL).

    • Prepare a working IS solution of Levofloxacin-d3 HCl at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution (100 ng/mL Levofloxacin-d3 HCl).

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.[17]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto the C8 or C18 column.[18] Use a gradient elution with Mobile Phase A and B to separate Levofloxacin from other matrix components. A typical run time is short, often under 5 minutes.[2][17]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • MRM Transition for Levofloxacin: e.g., Q1: 362.2 m/z → Q3: 318.2 m/z

      • MRM Transition for Levofloxacin-d3 HCl: e.g., Q1: 365.2 m/z → Q3: 321.2 m/z

  • Data Analysis:

    • Integrate the peak areas for both the Levofloxacin and Levofloxacin-d3 HCl MRM transitions.

    • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

    • Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibrator samples.

    • Determine the concentration of Levofloxacin in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) IS_add Spike with Levofloxacin-d3 HCl (IS) Plasma->IS_add Precip Protein Precipitation (e.g., Acetonitrile) IS_add->Precip Cent Centrifugation Precip->Cent Super Transfer Supernatant Cent->Super LC LC Separation (Co-elution of Analyte + IS) Super->LC MS Mass Spectrometry (Detection by Mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal Plot Calibration Curve (Ratio vs. Concentration) Ratio->Cal Quant Quantify Unknowns Cal->Quant Result Result Quant->Result Accurate Concentration

Workflow for Bioanalytical Quantification using a Deuterated Internal Standard.

Section 3: Levofloxacin Sodium - A Tool for Formulation and Solubility Enhancement

What is Levofloxacin Sodium?

Levofloxacin Sodium is the salt formed by reacting the carboxylic acid group of Levofloxacin with a sodium base (like sodium hydroxide).[19] This process deprotonates the carboxylic acid, forming a sodium carboxylate salt. The primary goal of creating a salt form of an API is to modify its physicochemical properties to make it more suitable for development into a final drug product.[20][21] Over 50% of all drugs are administered as salts to improve characteristics like solubility, dissolution rate, stability, and manufacturability.[20][22]

The Scientific Rationale: Why Create a Sodium Salt?

The selection of a salt form is a critical step in early drug development.[20] For a compound like Levofloxacin, which has poor solubility at neutral pH, creating a salt is an effective strategy to enhance its aqueous solubility.[8][21]

  • Solubility and pH: Levofloxacin is amphoteric, meaning it has both acidic (carboxylic acid) and basic (piperazine) functional groups. Its solubility is highly dependent on pH.[3][23]

    • In acidic conditions (pH < 5.8), the piperazine group is protonated, and the molecule is highly soluble (approx. 100 mg/mL).[5]

    • In the neutral to slightly basic range (pH 6.0 - 8.0), the molecule exists predominantly as a zwitterion, which is less soluble.[23][24]

    • The sodium salt, by contrast, is the salt of a weak acid and a strong base. It will be more soluble in neutral and slightly acidic aqueous solutions compared to the zwitterionic free form. This is particularly advantageous for developing intravenous (IV) formulations, which are typically buffered close to physiological pH (7.4).[4][22]

  • Stability and Dissolution: Salt formation can lead to a more stable crystalline structure, which can improve the chemical and physical stability of the API.[6][9] For oral solid dosage forms, a higher dissolution rate resulting from a more soluble salt form can lead to improved bioavailability.[21][22]

Experimental Protocol: Comparative pH-Solubility Profiling

This protocol outlines a method to compare the solubility of Levofloxacin (as the common hemihydrate form) versus its sodium salt across a physiologically relevant pH range.

Objective: To determine and compare the aqueous solubility of Levofloxacin hemihydrate and Levofloxacin Sodium at pH 4.0, 7.0, and 8.0.

Materials:

  • Levofloxacin Hemihydrate

  • Levofloxacin Sodium

  • Buffer solutions: 0.02 M buffer solutions at pH 4.0, 7.0, and 8.0.[24]

  • Shaking incubator or orbital shaker set to 30 ± 0.5°C.[24]

  • Ultrasonicator

  • 0.45 µm syringe filters

  • UV-Vis Spectrophotometer

  • HPLC system for quantification (more specific than UV-Vis)

Methodology:

  • Preparation:

    • Prepare the required buffer solutions (e.g., acetate for pH 4.0, phosphate for pH 7.0 and 8.0).

    • Create a calibration curve for Levofloxacin using the chosen analytical method (UV-Vis or HPLC) to relate absorbance/peak area to concentration.

  • Solubility Measurement (Equilibrium Method):

    • For each compound and each pH buffer, add an excess amount of the solid powder (e.g., 100 mg) to a vial containing a known volume of the buffer (e.g., 5 mL). This ensures a saturated solution is formed.

    • Briefly sonicate the vials (e.g., for 15 minutes) to aid in dispersion and break up any aggregates.[24]

    • Place the vials in a shaking incubator at a constant speed (e.g., 150 rpm) and temperature (30°C) for a sufficient time to reach equilibrium (e.g., 4 to 24 hours).[24]

  • Sample Analysis:

    • After incubation, allow the vials to stand so that excess solid can settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solid.

    • Dilute the filtered sample as necessary with the corresponding buffer to fall within the linear range of the calibration curve.

    • Measure the concentration of the diluted sample using the pre-validated UV-Vis or HPLC method.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Repeat the experiment in triplicate for each condition.

    • Report the average solubility in mg/mL for each compound at each pH.

G cluster_decision Experimental Goal cluster_quant Quantitative Bioanalysis cluster_form Formulation & Development Goal What is my primary application? Quant_Need Need for high accuracy and precision in a biological matrix (e.g., plasma, urine)? Goal->Quant_Need Form_Need Need to improve solubility, dissolution rate, or stability for a drug product? Goal->Form_Need Use_D3 Use Levofloxacin-d3 HCl as an Internal Standard Quant_Need->Use_D3 Yes Use_Salt Investigate Salt Forms (e.g., Levofloxacin Sodium) Form_Need->Use_Salt Yes

Sources

Technical Guide: Solubility & Handling of Levofloxacin-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levofloxacin-d3 Sodium Salt (CAS: varies by manufacturer, typically labeled analogue of CAS 100986-85-4) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Levofloxacin in biological matrices via LC-MS/MS.

Unlike the standard Levofloxacin hemihydrate (zwitterionic), the sodium salt form is engineered for enhanced aqueous solubility at neutral pH, eliminating the need for acidic solubilizers (e.g., HCl) during stock preparation. This guide details the physicochemical behavior of this specific salt form in Methanol (MeOH) and Water , providing a validated workflow for stock solution preparation that ensures isotopic fidelity and long-term stability.

Physicochemical Profile

PropertySpecification
Compound Name Levofloxacin-d3 Sodium Salt
Chemical Nature Fluoroquinolone antibiotic (Deuterated, Sodium Salt)
Isotopic Label Deuterium (D) at the methyl-piperazine moiety (typically -CD3)
Molecular Weight ~386.37 g/mol (Salt form) vs. ~361.37 g/mol (Free Acid)
Ionization State Anionic carboxylate (COO⁻ Na⁺) dominates at neutral pH
pKa Values pKa₁ ≈ 6.0 (Carboxyl), pKa₂ ≈ 8.1 (Piperazinyl amine)
Light Sensitivity High (Prone to photo-degradation/de-fluorination)
The "Sodium Salt" Advantage

Standard Levofloxacin is zwitterionic; its solubility is pH-dependent, often requiring pH < 5 or > 8 for optimal dissolution. The Sodium Salt form provides a pre-ionized carboxylate group, rendering the compound freely soluble in water without pH adjustment, reducing the risk of precipitation during aqueous dilutions.

Solubility Dynamics: Methanol vs. Water

Solubility in Water (Recommended for Working Solutions)
  • Solubility Status : Freely Soluble (>50 mg/mL).[1][2][3][4]

  • Mechanism : The dissociation of the sodium cation (Na⁺) and the levofloxacin carboxylate anion creates a strong hydration shell. Unlike the free acid, which may crystallize as a hemihydrate, the sodium salt maintains high solubility at physiological pH.

  • Application : Ideal for preparing working dilutions or direct aqueous injections.

Solubility in Methanol (Recommended for Stock Solutions)
  • Solubility Status : Soluble (~10–30 mg/mL).

  • Mechanism : The fluoroquinolone core is lipophilic enough to dissolve in methanol, while the polar ionic bond is solvated by methanol's protic nature.

  • Critical Note : While soluble, sodium salts can occasionally exhibit slower dissolution rates in pure methanol compared to water. Sonication is mandatory.[5]

  • Application : Preferred for Primary Stock Solutions . Methanol evaporates easier than water (for solvent exchange) and inhibits microbial growth during storage at -20°C.

Comparative Data Table
SolventSolubility RatingConcentration Limit (Approx.)Stability ConcernRecommended Use
Water (LC-MS Grade) Freely Soluble> 50 mg/mLHydrolysis / Microbial growth (if > 24h at RT)Working Standards / Aqueous Dilutions
Methanol (100%) Soluble~ 20 mg/mLSolvent evaporationPrimary Stock Storage (-20°C)
DMSO Very Soluble> 50 mg/mLFreezing point issues / Difficult to evaporateAlternative Stock
Acetonitrile Slightly Soluble< 1 mg/mLSalt precipitation riskAvoid for Stock Prep

Validated Experimental Protocols

Protocol A: Primary Stock Preparation (1.0 mg/mL in Methanol)

Objective : Create a stable, high-concentration master stock.

  • Weighing : Accurately weigh 1.07 mg of Levofloxacin-d3 Sodium Salt (correcting for the sodium mass ~23 Da and purity) into an amber glass vial.

    • Calculation: Target Mass = (Target Conc. × Volume) × (MW_Salt / MW_FreeAcid) / Purity.

  • Solvent Addition : Add 1.0 mL of LC-MS grade Methanol .

  • Dissolution :

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes at room temperature.

    • Visual Check: Solution must be clear and colorless/pale yellow. If particulates remain, add methanol in 100 µL increments or switch to 50:50 MeOH:Water.

  • Storage : Aliquot into amber HPLC vials with PTFE-lined caps. Store at -20°C or -80°C .

    • Shelf Life: 6–12 months (protected from light).

Protocol B: Working Solution Preparation (Aqueous)

Objective : Prepare a dilution for spiking biological samples.

  • Thaw : Remove Methanol stock from freezer and equilibrate to RT in the dark.

  • Dilution : Transfer 10 µL of Stock A into 990 µL of Milli-Q Water (or 50:50 MeOH:Water).

  • Mixing : Vortex for 10 seconds.

  • Usage : Use immediately. Discard aqueous dilutions after 24 hours.

Visualized Workflow (Graphviz)

Levofloxacin_Solubility_Workflow Start Levofloxacin-d3 Sodium Salt (Solid) Solvent_Choice Select Solvent Start->Solvent_Choice MeOH_Path Methanol (LC-MS Grade) Solvent_Choice->MeOH_Path Long-term Storage Water_Path Water (Milli-Q) Solvent_Choice->Water_Path Immediate Use Dissolution Vortex (30s) + Sonicate (5m) (Protect from Light) MeOH_Path->Dissolution Water_Path->Dissolution Check Visual Inspection: Clear Solution? Dissolution->Check Stock_MeOH Primary Stock (1 mg/mL) Store @ -20°C Check->Stock_MeOH Yes (MeOH) Stock_Water Daily Working Sol. Use within 24h Check->Stock_Water Yes (Water) Fail Add 10% Water or Increase Volume Check->Fail No (Particulates) Fail->Dissolution

Caption: Decision tree for solvent selection and solubilization of Levofloxacin-d3 Sodium Salt, emphasizing the stability of Methanol stocks versus the utility of Aqueous working solutions.

Critical Troubleshooting & Stability

The "Light" Threat

Fluoroquinolones undergo rapid photodegradation (de-fluorination and oxidation) when exposed to UV/visible light.

  • Symptom : Solution turns from pale yellow to brown/orange.

  • Prevention : Always use Amber Glassware . Wrap clear vessels in aluminum foil during sonication.

Salt Disproportionation

In pure organic solvents (like 100% Acetonitrile), the sodium salt may dissociate and the free acid may precipitate if the dielectric constant is too low.

  • Fix : Always ensure at least 5–10% water content or use Methanol (which has a high enough dielectric constant to support the salt) if precipitation occurs.

Mass Spectrometry Considerations

When using the Sodium Salt form as an Internal Standard:

  • Mass Shift : The salt dissociates in the LC mobile phase. You will detect the protonated parent ion

    
    , not the sodium adduct, unless your source conditions favor sodiation.
    
  • MRM Transition : Monitor the same transition as the free acid d3-standard (e.g., m/z 365.2 → 264.2, depending on the specific D-label position).

  • Retention Time : The sodium salt and free acid forms will have identical retention times on Reverse Phase HPLC because the pH of the mobile phase dictates the ionization state, neutralizing the initial salt counter-ion.

References

  • U.S. Food and Drug Administration (FDA) . Levaquin (Levofloxacin) Prescribing Information - Chemistry & Solubility. Retrieved from [Link][1][2][3][4][6]

  • ResearchGate (Technical Discussion) . Solubility of Levofloxacin hemihydrate in water and organic solvents. Retrieved from [Link]

Sources

Comprehensive Technical Guide on Levofloxacin-d3 Sodium Salt: Safety, Handling, and Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levofloxacin-d3 sodium salt is a highly specialized, stable-isotope-labeled internal standard (SIL-IS) fundamentally integrated into advanced bioanalytical mass spectrometry. As therapeutic drug monitoring (TDM) becomes the standard-of-care for managing multi-drug resistant tuberculosis (MDR-TB) and optimizing pharmacokinetic (PK) profiles, the demand for high-fidelity quantification of fluoroquinolones has surged[1]. This whitepaper elucidates the material safety parameters (SDS), physicochemical properties, and a self-validating LC-MS/MS methodology for Levofloxacin-d3 sodium salt, providing researchers with a robust framework for clinical and environmental assay development.

Material Safety Data & Physicochemical Profiling (SDS Core)

Understanding the molecular behavior and hazard profile of Levofloxacin-d3 sodium salt is foundational to both laboratory safety and assay robustness.

Chemical Identity & Physicochemical Causality

The incorporation of three deuterium atoms (+3 Da) typically occurs on the N-methyl group of the piperazine ring[2]. This specific labeling site is chosen because the carbon-deuterium bonds are highly stable, preventing isotopic exchange with hydrogen in aqueous biological matrices. Furthermore, utilizing the sodium salt formulation drastically enhances aqueous solubility compared to the free-base form. This causality is critical: it allows scientists to prepare highly concentrated stock solutions without relying on harsh acidic or basic diluents that could induce premature degradation of the standard.

Table 1: Physicochemical Specifications

PropertyValueScientific Significance / Causality
Chemical Name (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-d3-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Sodium SaltDeuteration site ensures minimal D-H exchange in aqueous matrices.
CAS Number 2469039-38-9Unique identifier for the labeled sodium salt derivative.
Molecular Formula C18H16D3FN3NaO4+3 Da mass shift prevents isotopic overlap with unlabelled levofloxacin.
Molecular Weight 386.37 g/mol Crucial for accurate molarity calculations in stock solutions[2].
Solubility Soluble in Water, MethanolSodium salt form improves aqueous dissolution kinetics.
Hazard Identification & Toxicology (Section 2 & 11 of SDS)

As a fluoroquinolone derivative, Levofloxacin-d3 sodium salt retains the intrinsic biological activity of its parent compound. It acts as a DNA gyrase and topoisomerase IV inhibitor[3].

Table 2: GHS Hazard Summary & Mitigation Strategies

Hazard ClassGHS StatementEngineering Controls & PPE
Skin Sensitization H317: May cause an allergic skin reactionNitrile gloves (double-gloving recommended); standard lab coat.
Eye Irritation H319: Causes serious eye irritationSafety goggles with side shields (ANSI Z87.1 compliant).
Specific Target Organ H335: May cause respiratory irritationHandle powder formulations exclusively within a Class II Fume Hood.
Handling, Storage, and Stability (Section 7 & 10 of SDS)
  • Storage Conditions: Must be stored at 2-8°C, desiccated, and strictly protected from light[4].

  • Causality of Phototoxicity: Fluoroquinolones undergo rapid photolytic degradation (specifically defluorination and cleavage of the piperazine ring) when exposed to UV or ambient visible light. Failure to use amber vials will compromise the quantitative accuracy of the internal standard, leading to artificially inflated analyte concentrations in patient samples.

Emergency Response Workflow

HazardResponse Start Accidental Exposure or Spill Assess Assess Scale & Type (Skin, Eye, Spill) Start->Assess Eye Eye Contact: Flush 15 mins Assess->Eye Skin Skin Contact: Wash with Soap/Water Assess->Skin Spill Spill: Sweep & Contain Assess->Spill Medical Seek Medical Advice (Provide SDS) Eye->Medical Skin->Medical Disposal Dispose as Hazardous Waste Spill->Disposal

Standard Operating Procedure for Levofloxacin-d3 Sodium Salt exposure and spill response.

Bioanalytical Application: The LC-MS/MS Workflow

In quantitative LC-MS/MS, matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source can severely compromise accuracy. Levofloxacin-d3 acts as a perfect SIL-IS because it co-elutes exactly with endogenous levofloxacin, experiencing the identical matrix environment[5]. By plotting the peak area ratio of Levofloxacin / Levofloxacin-d3 against known calibrator concentrations, the method intrinsically corrects for injection volume variations, ionization fluctuations, and extraction losses.

Causality in Method Design
  • Protein Precipitation (PPT): Methanol containing 0.1% formic acid is utilized. The organic solvent rapidly denatures plasma proteins, while the acidic environment ensures the fluoroquinolone remains protonated (cationic), maximizing recovery and ESI+ ionization efficiency[5].

  • Centrifugation: Spinning at 10,000 x g at 4°C prevents thermal degradation of the analytes while yielding a tightly packed protein pellet, preventing column clogging.

Step-by-Step Experimental Protocol: Serum Extraction & Quantification

This protocol is optimized for therapeutic drug monitoring of MDR-TB patients[1],[6].

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of Levofloxacin-d3 sodium salt in 50:50 Methanol:Water. Dilute to a working IS concentration of 0.2 µg/mL using the same solvent.

  • Sample Aliquoting: Transfer 100 µL of human serum (patient sample, calibrator, or QC) into a 1.5 mL low-bind polypropylene microcentrifuge tube.

  • IS Spiking: Add 10 µL of the 0.2 µg/mL Levofloxacin-d3 working solution. Vortex for 10 seconds to equilibrate the IS with the matrix proteins.

  • Protein Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Mixing & Centrifugation: Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing 300 µL of Mobile Phase A (0.1% Formic acid in water). Note: This dilution matches initial gradient conditions and prevents peak distortion (solvent effect) on the LC column.

  • Injection: Inject 2-5 µL into the LC-MS/MS system.

Table 3: Typical MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Levofloxacin 362.2318.220
Levofloxacin-d3 (IS) 365.2321.220
Bioanalytical Workflow Visualization

BioanalyticalWorkflow Sample Plasma/Serum Sample (100 µL) Spike Spike SIL-IS: Levofloxacin-d3 Sample->Spike Precipitate Protein Precipitation (MeOH + 0.1% FA) Spike->Precipitate Centrifuge Centrifuge (10,000 x g, 4°C) Precipitate->Centrifuge Supernatant Supernatant Dilution (Aqueous Mobile Phase) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Supernatant->LCMS Data Quantification (Peak Area Ratio) LCMS->Data

Self-validating LC-MS/MS sample prep workflow utilizing Levofloxacin-d3 as an internal standard.

Scientific Integrity & Trustworthiness

The deployment of Levofloxacin-d3 sodium salt establishes a self-validating analytical system. Methods utilizing this standard have demonstrated exceptional linearity (R² > 0.999), precision, and accuracy[1],[6]. This level of analytical rigor is non-negotiable for the therapeutic drug monitoring of MDR-TB patients, where sub-therapeutic dosing rapidly leads to antimicrobial resistance, and supra-therapeutic dosing induces severe neurotoxicity and tendinopathy.

References

  • Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry Journal of Applied Bioanalysis URL: [Link]

  • Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients PubMed (National Institutes of Health) URL:[Link]

  • Chemical Name: Levofloxacin-d3 Pharmaffiliates URL:[Link]

Sources

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis of Deuterium-Labeled Levofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Deuterium Labeling in Pharmacology

In the landscape of modern drug development, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and providing invaluable internal standards for quantitative analysis. Deuterium, a stable, non-radioactive isotope of hydrogen, offers a subtle yet profound modification to a drug molecule. The increased mass of deuterium can alter the kinetics of metabolic processes, a phenomenon known as the kinetic isotope effect, potentially leading to improved drug stability and a more favorable therapeutic window. This guide provides an in-depth exploration of the synthetic pathways for preparing deuterium-labeled Levofloxacin, a widely used fluoroquinolone antibiotic.

Levofloxacin, the levo-isomer of ofloxacin, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Its complex chiral structure presents unique challenges and opportunities for isotopic labeling. This document will detail the synthetic strategies for two common deuterated isotopologues: Levofloxacin-d3, labeled on the N-methyl group of the piperazine ring, and Levofloxacin-d8, with deuterium incorporated into the piperazine ring itself. Understanding these synthetic routes is crucial for researchers seeking to leverage deuterium-labeled Levofloxacin in pharmacokinetic studies, metabolic profiling, and as internal standards for bioanalytical assays.[3][4]

Core Synthetic Strategy: A Convergent Approach

The synthesis of both Levofloxacin-d3 and Levofloxacin-d8 generally follows a convergent strategy. This involves the independent synthesis of the chiral benzoxazine core and the appropriately deuterated N-methylpiperazine side chain, followed by a final coupling step. This approach is advantageous as it allows for the late-stage introduction of the isotopic label, maximizing the efficiency of using expensive deuterated reagents.

The key non-deuterated precursor is (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid.[7][8] The final step in the synthesis of Levofloxacin is a nucleophilic aromatic substitution reaction where the piperazine moiety displaces the fluorine atom at the C-10 position of this benzoxazine core.[6][9]

Pathway I: Synthesis of Levofloxacin-d3

The synthesis of Levofloxacin-d3 focuses on the introduction of a trideuteromethyl group at the N-methyl position of the piperazine ring. This is a common labeling pattern for use as an internal standard in mass spectrometry-based bioanalysis.

Logical Workflow for Levofloxacin-d3 Synthesis

cluster_0 Deuterated Side-Chain Synthesis cluster_1 Final Coupling Step Piperazine Piperazine CBZ_Piperazine CBZ-Piperazine Piperazine->CBZ_Piperazine Protection CBZ_Cl Carbobenzoxy Chloride (CBZ-Cl) CBZ_Cl->CBZ_Piperazine CBZ_Piperazine_CD3 CBZ-Piperazine-CD3 CBZ_Piperazine->CBZ_Piperazine_CD3 Deuteromethylation Iodomethane_d3 Iodomethane-d3 (CD3I) Iodomethane_d3->CBZ_Piperazine_CD3 Methylpiperazine_d3 N-Methyl-d3-piperazine CBZ_Piperazine_CD3->Methylpiperazine_d3 Deprotection Deprotection Deprotection (e.g., H2, Pd/C) Levofloxacin_d3 Levofloxacin-d3 Methylpiperazine_d3->Levofloxacin_d3 Nucleophilic Aromatic Substitution Levofloxacin_Acid (S)-(-)-9,10-difluoro-3-methyl- 7-oxo-2,3-dihydro-7H-pyrido [1,2,3-de][1,4]benzoxazine- 6-carboxylic acid Levofloxacin_Acid->Levofloxacin_d3

Caption: Synthetic workflow for Levofloxacin-d3.

Experimental Protocol: Synthesis of N-Methyl-d3-piperazine

The synthesis of the deuterated side chain begins with commercially available piperazine. A common strategy involves protection of one of the amine groups, followed by deuteromethylation and deprotection.[10]

  • Protection of Piperazine: Piperazine is reacted with a suitable protecting group, such as carbobenzoxy chloride (CBZ-Cl), to yield CBZ-piperazine. This ensures selective methylation at the desired nitrogen atom.

  • Deuteromethylation: The protected piperazine is then reacted with a deuterated methylating agent, typically iodomethane-d3 (CD3I), to introduce the trideuteromethyl group.

  • Deprotection: The CBZ protecting group is removed, commonly by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst), to yield N-methyl-d3-piperazine.[10]

Experimental Protocol: Final Coupling Reaction

The final step involves the coupling of N-methyl-d3-piperazine with the levofloxacin carboxylic acid core.

  • Reaction Setup: (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid and N-methyl-d3-piperazine are combined in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).[6][11]

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 80-120 °C, to facilitate the nucleophilic aromatic substitution.[6][9]

  • Work-up and Purification: Upon completion of the reaction, the crude Levofloxacin-d3 is isolated. Purification is often achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a hemihydrate.[6]

ReactantMolar RatioSolventTemperatureTypical Yield
Levofloxacin Carboxylic Acid1DMSO80-120 °C37.0% (based on iodomethane-d3)[10]
N-Methyl-d3-piperazine~2

Pathway II: Synthesis of Levofloxacin-d8

The synthesis of Levofloxacin-d8 involves the incorporation of deuterium atoms onto the piperazine ring. This isotopologue is also valuable as an internal standard, particularly in high-resolution mass spectrometry applications. The most direct approach utilizes commercially available N-methylpiperazine-d8.

Logical Workflow for Levofloxacin-d8 Synthesis

cluster_0 Deuterated Side-Chain Source cluster_1 Final Coupling Step NMP_d8 N-Methylpiperazine-2,2,3,3,5,5,6,6-d8 Levofloxacin_d8 Levofloxacin-d8 NMP_d8->Levofloxacin_d8 Nucleophilic Aromatic Substitution Levofloxacin_Acid (S)-(-)-9,10-difluoro-3-methyl- 7-oxo-2,3-dihydro-7H-pyrido [1,2,3-de][1,4]benzoxazine- 6-carboxylic acid Levofloxacin_Acid->Levofloxacin_d8

Caption: Synthetic workflow for Levofloxacin-d8.

Experimental Protocol: Final Coupling Reaction

The synthesis of Levofloxacin-d8 is analogous to the final step in the non-deuterated synthesis, with the substitution of N-methylpiperazine with its deuterated counterpart.

  • Reaction Setup: (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid is reacted with N-methylpiperazine-2,2,3,3,5,5,6,6-d8 in a polar solvent like DMSO.[6]

  • Reaction Conditions: The mixture is heated, typically between 80-120 °C, to drive the substitution reaction to completion.[9] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification: Following the reaction, the crude product is isolated. Purification via recrystallization from a solvent mixture like ethanol and water is a common method to obtain pure Levofloxacin-d8, often as the hemihydrate form.[6]

ReactantMolar RatioSolventTemperature
Levofloxacin Carboxylic Acid1DMSO80-120 °C
N-Methylpiperazine-d8~2

Analytical Characterization: Ensuring Isotopic Purity and Structural Integrity

The rigorous analytical characterization of deuterium-labeled compounds is paramount to validate their identity, purity, and the extent of isotopic incorporation. A combination of spectroscopic and spectrometric techniques is essential for a comprehensive assessment.

Workflow for Analytical Characterization

Crude_Product Crude Deuterated Levofloxacin Purification Purification (e.g., Recrystallization, HPLC) Crude_Product->Purification Pure_Product Purified Deuterated Levofloxacin Purification->Pure_Product NMR NMR Spectroscopy (¹H and ²H NMR) Pure_Product->NMR Structural Confirmation & Isotopic Enrichment MS Mass Spectrometry (HRMS, LC-MS) Pure_Product->MS Molecular Weight & Isotopic Distribution Purity_Analysis Purity Analysis (HPLC) Pure_Product->Purity_Analysis Chemical Purity Final_Product Characterized Deuterium-Labeled Levofloxacin NMR->Final_Product MS->Final_Product Purity_Analysis->Final_Product

Caption: Analytical workflow for deuterated Levofloxacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of deuterated compounds.

  • ¹H NMR: In the ¹H NMR spectrum of Levofloxacin-d3, the signal corresponding to the N-methyl protons will be absent or significantly diminished. For Levofloxacin-d8, the signals for the piperazine ring protons will be absent.

  • ²H NMR: This technique directly detects the deuterium nuclei, providing unambiguous evidence of deuterium incorporation at specific sites.

  • Quantitative NMR (qNMR): qNMR can be employed to determine the isotopic enrichment with high precision by comparing the integral of a residual proton signal to that of an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and determining the isotopic distribution.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition and the number of deuterium atoms incorporated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to assess the purity of the sample and to quantify the abundance of different isotopologues (e.g., d2, d1 species in a d3 sample).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized deuterated Levofloxacin, separating it from any starting materials, by-products, or other impurities.

TechniquePurposeKey Information Obtained
¹H NMRStructural ConfirmationDisappearance of proton signals at deuterated sites.
²H NMRDirect Detection of DeuteriumConfirmation of deuterium incorporation and location.
HRMSMolecular Weight ConfirmationAccurate mass measurement and isotopic distribution.
HPLCPurity AssessmentDetermination of chemical purity.

Conclusion

The synthesis of deuterium-labeled Levofloxacin, specifically Levofloxacin-d3 and Levofloxacin-d8, is achieved through well-defined, convergent synthetic pathways. The key to these syntheses is the preparation or sourcing of the appropriately deuterated N-methylpiperazine side chain, which is then coupled with the non-deuterated chiral benzoxazine core. Rigorous analytical characterization using a suite of techniques including NMR, MS, and HPLC is essential to ensure the structural integrity and isotopic purity of the final product. The availability of these deuterated standards is indispensable for the advancement of drug metabolism research and the development of robust bioanalytical methods.

References

  • Xu, Z., Zhang, L., Sun, W., Zhang, P., & Lei, W. (2023). Synthesis of Stable Isotope Deuterium Labeled Levofloxacin-D3. Journal of Isotopes, 36(2), 144-149. Retrieved from [Link]

  • Sciforum. (n.d.). An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. Retrieved from [Link]

  • Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (2008). Synthesis and antibacterial activity of novel pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group as a C-10 substituent. Chemical & Pharmaceutical Bulletin, 56(6), 830-836.

  • Google Patents. (2022). Synthetic method of levofloxacin (CN114478573A).
  • Al-Hiari, Y. M., Al-Mazahreh, E., Bustanji, Y., Taha, M. O., & Al-Zereini, W. (2022).
  • Google Patents. (2010). Method for preparing levofloxacin (CN101659669A).
  • Google Patents. (2013). Preparation method of levofloxacin (CN103113388A).
  • Al-Ghorbani, M., El-Gamal, M. I., Anbar, M., Baek, D. J., Oh, C. H., & Sim, T. (2019). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 24(17), 3123.
  • European Patent Office. (2008). Preparation of levofloxacin and forms thereof (EP 1992629 A1). Retrieved from [Link]

  • Google Patents. (2021). Preparation method of levofloxacin and intermediate thereof (CN112552260A).
  • PureSynth. (n.d.). 910-Difluoro-23-Dihydro-3-Methyl-7-Oxo-7H-Pyrido[123-De]-14-Benzoxazine-6-Carboxylic Acid 98.0%(HPLC). Retrieved from [Link]

  • Mahmoud, Z., Ismail, M. M., Kamel, M., & Youssef, A. (2024).
  • Al-Hiari, Y. M., Al-Mazahreh, E., Bustanji, Y., Taha, M. O., & Al-Zereini, W. (2022).
  • Asadipour, A., Fassihi, A., & Sadeghian, H. (2014). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. Research in Pharmaceutical Sciences, 9(3), 195–204.
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Al-Hiari, Y. M., Al-Mazahreh, E., Bustanji, Y., Taha, M. O., & Al-Zereini, W. (2022).
  • Pearson+. (n.d.). Show how to make these deuterium-labeled compounds, using CD3MgBr.... Retrieved from [Link]

  • Li, N., Ning, Y., Wu, X., Xie, J., Li, W., & Zhu, C. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science, 12(21), 7414–7420.
  • Google Patents. (2017). The preparation method of levofloxacin impurity (CN105367585B).
  • WIPO. (2013). ONE-STEP SYNTHESIZING METHOD OF LEVOFLOXACIN AND OFLOXACIN (WO/2013/189117). Retrieved from [Link]

  • Google Patents. (2013). Preparation method of 1-methyl piperazine (CN102304102B).
  • Avendaño, C., & Menéndez, J. C. (2000). AN EFFICIENT SYNTHESIS OF OFLOXACIN AND LEVOFLOXACIN FROM 3,4-DIFLUOROANILINE. HETEROCYCLES, 53(3), 559.
  • Kumar, P., Singh, L. K., & Goutam, U. K. (2017).

Sources

Levofloxacin-d3 Sodium Salt: A Comprehensive Guide to Storage Stability, Degradation Kinetics, and Shelf-Life Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Imperative

In the realm of clinical mass spectrometry and pharmacokinetic profiling, Levofloxacin-d3 sodium serves as a critical stable isotope-labeled internal standard (SIL-IS)[1]. While the incorporation of three deuterium atoms on the N-methylpiperazine moiety provides the necessary mass shift (m/z +3) for LC-MS/MS resolution, the sodium salt formulation is engineered to drastically enhance aqueous solubility compared to its zwitterionic parent compound.

However, this physicochemical modification introduces significant storage challenges. The sodium salt is highly hygroscopic, and its stability is heavily dictated by micro-environmental factors such as humidity, solvent purity, and photolytic exposure. Failure to manage these variables leads to rapid degradation, compromising the quantitative integrity of bioanalytical assays. This whitepaper deconstructs the degradation mechanisms of Levofloxacin-d3 sodium and provides a self-validating framework for maximizing its shelf life.

Mechanistic Pathways of Degradation

To establish robust storage protocols, we must first understand the causality behind the molecule's degradation. Levofloxacin-d3 sodium is susceptible to three primary vectors of decay:

  • Photolytic Cleavage: Fluoroquinolones are notoriously photosensitive. Exposure to UV or ambient visible light triggers the generation of reactive oxygen species (ROS). This leads to the rapid cleavage of the C-F bond (defluorination) and the oxidative destruction of the piperazine ring[2].

  • Thermal Degradation: The thermal breakdown of levofloxacin follows Arrhenius kinetics. As temperatures exceed 25°C, the activation energy threshold for decarboxylation is easily breached, doubling the degradation rate for every 10°C increase[3].

  • Hygroscopic Hydration: The sodium salt form acts as a moisture sink. Upon exposure to ambient humidity, the anhydrous powder rapidly absorbs water, transitioning into hemihydrate or monohydrate crystalline forms[4]. This not only alters the effective molecular weight (skewing standard curve calculations) but also introduces water molecules that act as plasticizers, accelerating solid-state hydrolysis.

Degradation LVF Levofloxacin-d3 Sodium Salt Photo Photolytic Stress (UV/Vis Exposure) LVF->Photo Thermal Thermal Stress (>25°C) LVF->Thermal Moisture Moisture Exposure (High RH%) LVF->Moisture Deg1 Defluorination & Decarboxylation Photo->Deg1 ROS / h+ Deg2 Piperazine Ring Cleavage / Oxidation Photo->Deg2 •OH attack Thermal->Deg2 Arrhenius kinetics Deg3 Hydrate Transformation (Anhydrous -> Hemihydrate) Moisture->Deg3 Hygroscopic shift

Figure 1: Mechanistic degradation pathways of Levofloxacin-d3 sodium under environmental stress.

Empirical Storage Guidelines & Shelf Life

Based on kinetic modeling and empirical stability data, the following quantitative parameters must be strictly adhered to when managing Levofloxacin-d3 sodium inventories[5].

Table 1: Quantitative Shelf-Life and Storage Parameters
Physical StateMatrix / EnvironmentStorage TempValidated Shelf LifeCausality / Mechanistic Rationale
Solid (Powder) Desiccated, inert atmosphere (Ar/N₂)-20°C3 YearsHalts Arrhenius-driven thermal decay and prevents hygroscopic transition to hemihydrate forms[5],[4].
Liquid (Stock) Anhydrous DMSO (Freshly opened)-80°C6 MonthsDeep freezing arrests solvent-mediated hydrolysis and prevents localized solute precipitation[5].
Liquid (Stock) Anhydrous DMSO-20°C1 MonthMicro-environmental solvent shifts at -20°C allow slow degradation and crystallization over time[5].
Liquid (Working) Aqueous Buffer (pH 5.0 - 7.0)4°C< 24 HoursHighly susceptible to hydrolytic cleavage and ambient photolysis; must be prepared fresh daily[2].

Self-Validating Protocol: Stock Preparation & Stability Testing

A standard operating procedure is only as robust as its internal controls. The following protocol is designed as a self-validating system . By incorporating a parallel forced-degradation track, researchers can definitively prove that their LC-MS/MS method is "stability-indicating"—meaning it can successfully chromatographically resolve intact Levofloxacin-d3 from its degradation products, rather than merely reporting a false drop in concentration.

Step-by-Step Methodology

Step 1: Environmental Equilibration

  • Action: Transfer the lyophilized Levofloxacin-d3 sodium vial from -20°C to a desiccator at room temperature for 30 minutes before breaking the seal.

  • Causality: Opening a cold vial in ambient air causes immediate condensation. Because the sodium salt is highly hygroscopic, introduced moisture will instantly alter the mass-to-concentration ratio and initiate hydrolysis[4].

Step 2: Solvent Preparation

  • Action: Utilize only freshly opened, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

  • Causality: DMSO is a powerful hygroscopic solvent. Using an older, previously opened bottle of DMSO introduces atmospheric water into the stock, drastically reducing the -80°C shelf life from 6 months to mere weeks[5].

Step 3: Dissolution & Aliquoting

  • Action: Sonicate the mixture in a cold-water bath (4°C) for 5 minutes. Dispense into 50 µL single-use, low-bind amber microcentrifuge tubes.

  • Causality: Sonication ensures complete dissolution of the salt, but the cold bath prevents the cavitation process from thermally degrading the compound. Amber tubes block UV/Vis light, preventing defluorination[2]. Single-use aliquots eliminate freeze-thaw cycles, which are the primary cause of irreversible precipitation.

Step 4: The Self-Validation Track (Forced Degradation)

  • Action: Take one 50 µL aliquot (the "Stress Control"). Expose it to direct UV light (254 nm) for 2 hours and heat to 60°C.

  • Causality: This intentionally accelerates the Arrhenius and photolytic degradation pathways[3].

Step 5: LC-MS/MS System Validation

  • Action: Inject both the pristine stock and the Stress Control into the LC-MS/MS. Monitor the primary transition (m/z 365.4 → 321.4) and scan for piperazine cleavage fragments.

  • Causality: If the chromatographic method is truly stability-indicating, the Stress Control will show distinct, separated peaks for the degradants. This validates that any future analysis of the pristine stock is accurately quantifying only the intact Levofloxacin-d3, ensuring absolute trustworthiness in your pharmacokinetic data.

Protocol Prep 1. Stock Preparation Dissolve in fresh DMSO Aliquot 2. Aliquoting Single-use amber vials Prep->Aliquot Store 3. Controlled Storage -80°C (6 mo) | -20°C (1 mo) Aliquot->Store Stress 3b. Forced Degradation Light, Heat, pH extremes Aliquot->Stress Analyze 4. LC-MS/MS Quantification Isotopic fidelity check Store->Analyze Stress->Analyze Validate 5. Shelf-Life Validation Self-validating kinetic model Analyze->Validate

Figure 2: Self-validating workflow for Levofloxacin-d3 stock preparation and stability testing.

Conclusion

The utility of Levofloxacin-d3 sodium as a premier bioanalytical internal standard is intrinsically tied to its structural integrity. By understanding the causality behind its degradation—specifically its vulnerability to photolytic defluorination, Arrhenius-driven thermal decay, and sodium-mediated hygroscopicity—laboratories can implement proactive, rather than reactive, storage protocols. Utilizing single-use amber aliquots, freshly opened anhydrous DMSO, and strict -80°C cold-chain management ensures that the compound remains stable for its maximum 6-month liquid shelf life, safeguarding the accuracy of downstream clinical data.

References

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Levofloxacin in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precise Levofloxacin Quantification

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections, from pneumonia to skin and urinary tract infections.[1] Its efficacy is linked to achieving specific pharmacokinetic/pharmacodynamic (PK/PD) targets. However, significant inter-individual variability in drug metabolism necessitates therapeutic drug monitoring (TDM) in certain patient populations to optimize dosing, ensure therapeutic success, and minimize toxicity.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3]

This application note provides a detailed, validated protocol for the quantification of levofloxacin in human plasma using a stable isotope-labeled internal standard (SIL-IS), specifically d3-Levofloxacin. The use of a SIL-IS is a best practice in quantitative bioanalysis.[4][5] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and behaves similarly during sample preparation and ionization.[4][6] This allows for highly effective compensation for matrix effects and other sources of analytical variability, leading to superior accuracy and precision.[4][5][7][8] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for clinical research and therapeutic drug monitoring.

Core Principles of the Method

This protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The entire workflow is designed for high throughput and is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[3][9]

Materials and Reagents

Item Supplier/Grade
Levofloxacin Reference StandardUSP or equivalent
Levofloxacin-d3 (IS)Certified Reference Material
AcetonitrileHPLC or LC-MS grade
Formic AcidLC-MS grade
WaterType I, 18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVT or equivalent
MethanolHPLC or LC-MS grade

Experimental Protocols

Preparation of Stock and Working Solutions
  • Levofloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Levofloxacin reference standard and dissolve in 10 mL of methanol.

  • Levofloxacin-d3 (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Levofloxacin-d3 and dissolve in 1 mL of methanol.

  • Levofloxacin Working Solutions: Serially dilute the Levofloxacin stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls.

  • IS Working Solution (100 ng/mL): Dilute the Levofloxacin-d3 stock solution with acetonitrile. This solution will be used as the protein precipitation agent.

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare calibration standards and QCs by spiking the appropriate Levofloxacin working solutions into blank human plasma (not exceeding 5% of the total volume).

Sample Type Concentration (ng/mL)
Calibration Standard 110
Calibration Standard 220
Calibration Standard 350
Calibration Standard 4100
Calibration Standard 5500
Calibration Standard 61000
Calibration Standard 72000
Calibration Standard 84000
Lower Limit of Quantification QC (LLOQ)10
Low QC30
Medium QC800
High QC3200
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[10]

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL Levofloxacin-d3 in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample is_addition Add 150 µL IS Working Solution (100 ng/mL d3-Levofloxacin in ACN) plasma->is_addition vortex Vortex 30 seconds is_addition->vortex centrifuge Centrifuge (13,000 x g, 5 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial G main Reliable & Robust Method acc_prec Accuracy & Precision acc_prec->main selectivity Selectivity & Specificity selectivity->main sensitivity Sensitivity sensitivity->main stability Stability stability->main linearity Linearity & Range linearity->acc_prec matrix_effect Matrix Effect matrix_effect->selectivity lloq LLOQ lloq->sensitivity freeze_thaw Freeze-Thaw freeze_thaw->stability bench_top Bench-Top bench_top->stability auto_sampler Autosampler auto_sampler->stability

Sources

Application Note: Optimizing Levofloxacin-d3 Internal Standard Concentration for Robust Plasma Bioanalysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, optimization, and validation of the internal standard (IS) concentration for the quantitative analysis of Levofloxacin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Specifically, it details the rationale and protocol for using Levofloxacin-d3, a stable isotope-labeled (SIL) internal standard. Adherence to these principles and protocols is critical for developing robust, accurate, and reproducible bioanalytical methods that meet stringent regulatory requirements.

Introduction: The Role of the Internal Standard in Bioanalysis

Quantitative bioanalysis by LC-MS/MS is the gold standard for determining drug concentrations in complex biological matrices like plasma.[1][2] However, the accuracy and precision of these measurements can be compromised by variability introduced during sample preparation and analysis.[3] An internal standard is a compound of known concentration added to all samples—calibration standards, quality controls (QCs), and study samples—at an early stage of the workflow.[4][5] Its purpose is to normalize the analytical signal, correcting for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][3][6]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[6][7][8] Levofloxacin-d3 is the preferred IS for Levofloxacin analysis because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, but it is distinguishable by its mass.[9][10] This co-eluting, mass-differentiated behavior provides the most accurate correction for analytical variability.[8]

Foundational Principles: Why IS Concentration Matters

Selecting an appropriate concentration for Levofloxacin-d3 is not arbitrary; it is a critical method development parameter. An optimized IS concentration ensures a stable, reproducible signal across the entire analytical run, which is a key requirement of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][11][12][13]

Key Considerations for IS Concentration:

  • Detector Response: The IS concentration must be sufficient to produce a strong, consistent signal well above the background noise of the mass spectrometer, but not so high as to cause detector saturation.

  • Minimizing Crosstalk: The concentration should be low enough to prevent isotopic contributions from the IS to the analyte's mass channel, and vice-versa. This is particularly important if the isotopic purity of the SIL-IS is not absolute.[3][9]

  • Consistency with Analyte Range: A common and effective strategy is to select an IS concentration that falls within the mid-range of the calibration curve for the analyte (Levofloxacin).[3][5] This ensures that the IS response is on a similar scale to the analyte concentrations being measured, particularly around the expected Cmax in study samples.[3]

The following diagram illustrates the central role of the IS in correcting for variability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (Analyte + Matrix) P2 Add IS (Levofloxacin-d3) P1->P2 P3 Protein Precipitation (e.g., Acetonitrile) P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 A1 Injection & Separation P4->A1 Potential for Variable Recovery A2 Ionization (ESI+) A1->A2 A3 Mass Detection A2->A3 A2->A3 Potential for Matrix Effects D1 Measure Peak Areas (Analyte & IS) D2 Calculate Peak Area Ratio (Analyte / IS) This ratio corrects for variability in recovery and matrix effects. D1->D2 D3 Quantify vs. Cal Curve D2->D3

Caption: Workflow demonstrating how an IS corrects for variability.

Physicochemical Properties

Understanding the properties of both the analyte and the IS is crucial for method development.

PropertyLevofloxacinLevofloxacin-d3Rationale for Use as IS
Formula C₁₈H₂₀FN₃O₄[14]C₁₈H₁₇D₃FN₃O₄Mass difference of 3 Da allows for MS detection without significantly altering chemical properties.[9]
Molecular Weight 361.37 g/mol [14]~364.4 g/mol Sufficient mass difference to prevent isotopic crosstalk.
pKa ~5.8 (carboxylic), ~8.7 (piperazine)[15]IdenticalEnsures identical ionization behavior in the ESI source.
Solubility pH-dependent; soluble in acidic to neutral pH.[16]IdenticalEnsures similar behavior during sample preparation and extraction from plasma.

Protocol: Determining the Optimal Levofloxacin-d3 Concentration

This protocol outlines a systematic approach to select and verify the IS concentration. It assumes a typical Levofloxacin plasma concentration range of 0.1 to 10.0 µg/mL.[17][18]

Materials and Reagents
  • Levofloxacin reference standard

  • Levofloxacin-d3 reference standard[19]

  • Control human plasma (K2-EDTA)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade Formic Acid

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Levofloxacin Stock (1 mg/mL): Accurately weigh and dissolve Levofloxacin in MeOH.

  • Levofloxacin-d3 Stock (1 mg/mL): Accurately weigh and dissolve Levofloxacin-d3 in MeOH.

  • Levofloxacin Spiking Solutions: Serially dilute the Levofloxacin stock with 50:50 ACN:Water to prepare spiking solutions for calibration standards and QCs.

  • IS Working Solutions: Prepare three different concentrations of Levofloxacin-d3 in ACN (the protein precipitation solvent). These will be your test concentrations.

    • IS-Low: 50 ng/mL

    • IS-Mid: 200 ng/mL (This concentration was used in a validated method for a related compound).[20]

    • IS-High: 1000 ng/mL (1 µg/mL)

Experimental Design: IS Concentration Assessment

The goal is to find an IS concentration that provides a consistent response across the calibration curve and is not impacted by the analyte concentration.

  • Prepare Sample Sets: For each of the three IS working solutions (Low, Mid, High), prepare the following samples in blank human plasma:

    • Blank: Plasma + precipitation solvent (no analyte or IS).

    • Zero Sample (IS only): Plasma + IS working solution.

    • LLOQ Sample: Plasma spiked with Levofloxacin to the Lower Limit of Quantification (e.g., 0.1 µg/mL) + IS working solution.

    • HQC Sample: Plasma spiked with Levofloxacin to a High QC level (e.g., 8.0 µg/mL) + IS working solution.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of the appropriate plasma sample into a 1.5 mL microcentrifuge tube.[21]

    • Add 150 µL of the designated IS working solution (ACN containing IS-Low, IS-Mid, or IS-High). This gives a 3:1 ratio of solvent to plasma.[22]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.[23]

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[23]

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

Suggested LC-MS/MS Conditions
ParameterRecommended Setting
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water[24]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[24]
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with low %B, ramp to high %B to elute Levofloxacin, then re-equilibrate.
Injection Volume 2 - 5 µL[24]
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions Levofloxacin: Monitor appropriate precursor/product ion pairLevofloxacin-d3: Monitor appropriate precursor/product ion pair

Note: MRM transitions must be optimized empirically on the specific mass spectrometer being used.

Data Evaluation and Selection Criteria

Analyze the prepared samples and evaluate the data based on the following criteria.

G Start Analyze Samples from 3 IS Concentrations (Low, Mid, High) C1 Criterion 1: IS Peak Area Robustness Start->C1 Result1 IS response should be >20x S/N in Zero Sample C1->Result1 Pass Select Select IS Concentration that meets all criteria C1->Select Fail C2 Criterion 2: IS Response Consistency (vs. Analyte Conc.) Result2 Peak area in HQC sample should be 80-120% of area in LLOQ sample C2->Result2 Pass C2->Select Fail C3 Criterion 3: Absence of Crosstalk Result3 Response in analyte MRM should be <20% of LLOQ response in the Zero (IS only) sample. Response in IS MRM should be <5% of IS response in the Blank (analyte only) sample. C3->Result3 Pass C3->Select Fail Result1->C2 Result2->C3 Result3->Select

Caption: Decision workflow for selecting the optimal IS concentration.

Expected Outcome: The "IS-Mid" concentration (e.g., 200 ng/mL) is often a suitable starting point and is likely to meet these criteria. It provides a balance between a robust signal and minimizing potential interference, aligning with concentrations used in published literature for similar analytes.[20]

Validation and Application in Routine Analysis

Once an optimal IS concentration is selected, its performance must be confirmed during full bioanalytical method validation according to regulatory guidelines (e.g., ICH M10).[11][25] During routine sample analysis, the IS response must be monitored. The variability of the IS response in unknown samples should generally not exceed that observed in the calibration standards and QCs.[13] Significant deviation (e.g., >50% or <150% of the mean response) may indicate issues with sample processing or matrix effects and should be investigated.[2]

Conclusion

The systematic selection and validation of the internal standard concentration is a cornerstone of robust bioanalytical method development. For the analysis of Levofloxacin in plasma, Levofloxacin-d3 is the ideal internal standard. By following the protocols outlined in this note, researchers can establish an optimal IS concentration that ensures the resulting method is accurate, precise, and defensible, generating high-quality data for pharmacokinetic and other clinical studies.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Available at: [Link]

  • Smith, H. et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical method validation emea. (n.d.). SlideShare. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006). LCGC International. Available at: [Link]

  • Overmyer, K.A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols. Available at: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy. Available at: [Link]

  • Li, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. Available at: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. Available at: [Link]

  • Ghimire, S., et al. (2017). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. Available at: [Link]

  • Zhang, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Available at: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023). SCION Instruments. Available at: [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules. Available at: [Link]

  • LEVAQUIN (levofloxacin) prescribing information. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Sopyan, I., et al. (2024). Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method. Heliyon. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. Available at: [Link]

  • Sopyan, I., et al. (2022). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. Pharmaceutics. Available at: [Link]

  • Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. (2015). ResearchGate. Available at: [Link]

  • Heysell, S. K., et al. (2017). Determination of plasma concentrations of levofloxacin by high performance liquid chromatography for use at a multidrug-resistant tuberculosis hospital in Tanzania. PLoS ONE. Available at: [Link]

  • Levofloxacin. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Analytical methods for the determination of certain antibiotics used in critically ill patients. (2020). SyncSci Publishing. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantitation of Levofloxacin in Human Plasma via Mixed-Mode Solid Phase Extraction (SPE) and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Fluoroquinolones, such as Levofloxacin, present unique bioanalytical challenges due to their zwitterionic nature and tendency to chelate with metal ions. While protein precipitation (PPT) is often used for high-throughput screening, it frequently fails to remove phospholipids effectively, leading to significant matrix effects (ion suppression) in electrospray ionization (ESI).

This application note details a robust Solid Phase Extraction (SPE) protocol using a Mixed-Mode Cation Exchange (MCX) mechanism. By leveraging the amphoteric properties of Levofloxacin (


, 

), this method achieves superior sample cleanliness compared to PPT. We utilize a deuterated internal standard (Levofloxacin-d3 ) to compensate for recovery losses and matrix-induced ionization variations, ensuring high accuracy for pharmacokinetic (PK) profiling.

Chemical & Physical Context

Understanding the physicochemistry of Levofloxacin is the foundation of this protocol.

  • Structure: Levofloxacin contains a carboxylic acid group and a basic piperazinyl amine group.[1]

  • Ionization States:

    • Acidic pH (< 5.5): The piperazine amine is protonated (

      
      ), and the carboxylic acid is protonated (
      
      
      
      ). The molecule carries a net positive charge .
    • Neutral pH (6.5 – 7.5): Zwitterionic state.

    • Basic pH (> 9.0): The amine is deprotonated, and the carboxyl group is ionized (

      
      ). The molecule carries a net negative charge .
      

Strategic Implication: We utilize Mixed-Mode Cation Exchange (MCX) sorbents. We load at acidic pH (locking the drug to the sorbent via ionic interaction) and elute at basic pH (neutralizing the amine to break the ionic bond).

Materials & Reagents

Standards
  • Analyte: Levofloxacin (purity > 99%).[2][3]

  • Internal Standard (IS): Levofloxacin-d3 (isotopic purity > 99%).

    • Note: Levofloxacin-d8 is also acceptable.

Reagents
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.[2]

  • Additives: Formic Acid (FA), Ammonium Hydroxide (

    
    , 28-30%).
    
  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 cc.

Matrix
  • K2EDTA Human Plasma (drug-free).

Experimental Protocol

Preparation of Standards
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Levofloxacin and Levofloxacin-d3 in MeOH. Store at -20°C.

  • Working IS Solution: Dilute Levofloxacin-d3 to 500 ng/mL in 5% Formic Acid in Water.

Sample Pre-treatment (Crucial Step)

The goal is to disrupt protein binding and ensure the analyte is positively charged (


).
  • Aliquot 200 µL of plasma into a 1.5 mL tube.

  • Add 20 µL of Working IS Solution (Levofloxacin-d3). Vortex for 10 sec.

  • Add 200 µL of 4% Phosphoric Acid (

    
    )  or 0.1% Formic Acid .
    
    • Why? This acidifies the sample (pH ~2-3), ensuring the piperazinyl amine is fully protonated for cation exchange binding.

  • Vortex for 30 sec and Centrifuge at 10,000 x g for 5 min to pellet particulates.

Solid Phase Extraction (SPE) Workflow

We use a "Bind-Wash-Elute" strategy targeting the cationic moiety.

StepSolvent / ReagentVolumeMechanism / Purpose
1.[1] Condition Methanol1.0 mLActivates hydrophobic ligands on the polymer.
2. Equilibrate Water (0.1% Formic Acid)1.0 mLCreates acidic environment matching the sample.
3. Load Pre-treated Sample~400 µLAnalyte binds via Ionic Interaction (Amine+) and Hydrophobic Interaction .
4. Wash 1 2% Formic Acid in Water1.0 mLRemoves proteins, salts, and hydrophilic interferences. Analyte remains bound ionically.
5. Wash 2 100% Methanol1.0 mLCritical Step. Removes hydrophobic interferences (phospholipids). Analyte remains bound ionically.
6. Elute 5%

in Methanol
2 x 250 µLHigh pH deprotonates the amine, breaking the ionic bond. Organic solvent disrupts hydrophobic bond.

Post-Elution: Evaporate the eluate under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

Workflow Visualization

SPE_Workflow cluster_SPE SPE (Mixed-Mode Cation Exchange) Start Plasma Sample (200 µL) Spike Spike IS (Levofloxacin-d3) Start->Spike Acidify Acidify (4% H3PO4) Spike->Acidify Load Load Sample (pH < 4) Acidify->Load Wash1 Wash 1: Aqueous Acid (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Step-by-step extraction workflow ensuring removal of matrix interferences while retaining Levofloxacin.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: C18 Column (e.g., Zorbax SB-C18 or Acquity BEH C18), 2.1 x 50 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.5 90
3.5 90
3.6 10

| 5.0 | 10 (Stop) |

Mass Spectrometry (MRM)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Type
Levofloxacin 362.1 261.1 Quantifier
Levofloxacin 362.1 318.1 Qualifier

| Levofloxacin-d3 | 365.1 | 264.1 | Quantifier (IS) |

Method Validation & Logic

Why Levofloxacin-d3?

Fluoroquinolones are notorious for adsorption to glass and non-specific binding to matrix components.

  • Correction: The deuterated standard (

    
    ) has identical physicochemical properties (pKa, LogP) to the analyte. Any loss during the extraction (e.g., incomplete elution) or suppression during ionization affects the IS and the Analyte equally.
    
  • Calculation:

    
    
    Quantification is based on this ratio, effectively normalizing the data.
    
Matrix Effect (ME) & Recovery (RE)

To validate this protocol, perform the following check:

  • Set A (Standard): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte into the eluate.

  • Set C (Pre-Extraction Spike): Spike analyte into plasma, then extract.

  • Matrix Effect (%) =

    
    . (Target: 85-115%).
    
    • Note: If ME < 100%, suppression is occurring. The MCX wash step (MeOH) minimizes this.

  • Recovery (%) =

    
    . (Target: > 80%).
    
SPE Mechanism Visualization

SPE_Mechanism Sorbent MCX Sorbent (Sulfonic Acid -) Interaction Ionic Bond (Strong Retention) Sorbent->Interaction Load (Acidic) Levo_Acid Levofloxacin (pH 3) (Amine +) Levo_Acid->Interaction Levo_Base Levofloxacin (pH 10) (Amine Neutral) Release Bond Broken (Elution) Interaction->Release Add 5% NH4OH Release->Levo_Base

Figure 2: The "Catch and Release" mechanism. Acidic loading creates an ionic bond; basic elution neutralizes the drug to release it.

Troubleshooting Guide

IssueProbable CauseSolution
Low Recovery Sample pH too high during load.Ensure 4%

is added.[2] pH must be < 4 to protonate the amine.
Low Recovery Elution solvent not basic enough.Use fresh

. Ensure pH > 10 in the elution solvent.
High Backpressure Plasma proteins clogging cartridge.Centrifuge samples longer (10 min) or use a positive pressure manifold.
Signal Drift IS and Analyte drifting apart.Ensure Levofloxacin-d3 is used (not a structural analog like Ciprofloxacin).

References

  • Niopas, I., & Daftsios, A. C. (2002). Determination of levofloxacin in human plasma by high-performance liquid chromatography with fluorescence detection.[2] Journal of Chromatography B.

  • Thermo Fisher Scientific. (2016). Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma by Liquid Chromatography Coupled to High-Resolution, Accurate-Mass Measurements. Technical Note 65205.

  • Jourdil, J. F., et al. (2016). Simultaneous quantification of azole antifungals, antibiotics, imatinib, and raltegavir in human plasma by Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B.

  • PubChem. (2024). Levofloxacin Compound Summary (pKa and Physical Properties).

Sources

Application Note: Quantitative Analysis of Levofloxacin Using Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] Given its widespread use in treating a variety of bacterial infections, from respiratory tract infections to urinary tract infections, the accurate quantification of Levofloxacin in pharmaceutical formulations and biological matrices is of paramount importance for ensuring dosage accuracy, therapeutic efficacy, and patient safety.[3][4]

Various analytical methods, including UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC), have been employed for the determination of Levofloxacin.[4][5][6] While these methods are widely used, they can be susceptible to matrix effects and may lack the high degree of specificity and accuracy required for certain applications, such as pharmacokinetic studies or the certification of reference materials.

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method recognized for its high accuracy and precision.[7] By utilizing a stable, isotopically labeled version of the analyte as an internal standard, IDMS effectively compensates for sample matrix effects and variations in sample preparation and instrument response.[8] This application note provides a detailed protocol for the quantitative analysis of Levofloxacin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the isotope dilution technique.

Principles of IDMS for Levofloxacin Analysis

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled analyte (the "spike") to the sample containing the native (unlabeled) analyte.[7][9] The spike, in this case, would be a stable isotope-labeled Levofloxacin (e.g., Levofloxacin-¹³C₃,¹⁵N₁). This labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.

After the spike is added and thoroughly mixed to achieve isotopic equilibrium with the sample, the mixture is processed and analyzed by LC-MS/MS.[7] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native Levofloxacin and the isotopically labeled internal standard. The ratio of the signal intensities of the native analyte to the labeled standard is then measured. Since the amount of the labeled standard added is known, the concentration of the native Levofloxacin in the original sample can be calculated with high accuracy. Any loss of analyte during sample preparation will affect both the native and labeled compounds equally, thus preserving the critical ratio.[8]

Materials and Reagents

  • Standards:

    • Levofloxacin reference standard (≥98% purity)

    • Stable isotope-labeled Levofloxacin (e.g., Levofloxacin-¹³C₂,D₃) as an internal standard (IS)

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, e.g., Milli-Q or equivalent)

  • Reagents:

    • Formic acid (LC-MS grade, ≥98%)

    • Ammonium acetate (LC-MS grade)

  • Consumables:

    • Volumetric flasks and pipettes (Class A)

    • Autosampler vials with inserts

    • Syringe filters (0.22 µm)

    • Microcentrifuge tubes

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of Levofloxacin.[10]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Levofloxacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Levofloxacin reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled Levofloxacin in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Levofloxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (from Human Serum)

This protocol is adapted from a common protein precipitation method.[11][12]

  • Pipette 100 µL of serum sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL).

  • Add 350 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Levofloxacin 362.2318.220
Levofloxacin (Quantifier) 362.2261.135
Levofloxacin-¹³C₂,D₃ (IS) 367.2323.220

Note: The exact m/z values and collision energies may require optimization based on the specific isotopically labeled standard used and the mass spectrometer.

Calibration Curve Preparation

Prepare a calibration curve by taking 100 µL of a blank matrix (e.g., drug-free serum) and spiking it with the appropriate working standard solutions to achieve the desired concentrations. Process these calibration standards using the same sample preparation protocol as the unknown samples.

Data Analysis and Calculations

  • Integrate the peak areas for the quantifier MRM transition of both Levofloxacin and the internal standard.

  • Calculate the response ratio for each standard and sample by dividing the peak area of Levofloxacin by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y is the response ratio and x is the concentration.

  • Calculate the concentration of Levofloxacin in the unknown samples by substituting their response ratios into the regression equation.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) or equivalent regulatory standards.[13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of Levofloxacin and its internal standard in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range should be established with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and expressing the results as a percentage of the nominal value.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and expressed as the relative standard deviation (%RSD).

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of Levofloxacin in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualization

IDMS Workflow for Levofloxacin Analysis

IDMS_Workflow cluster_prep Sample & Standard Preparation cluster_process Analytical Process cluster_data Data Analysis Sample Unknown Sample (e.g., Serum) Mix Equilibration (Mixing) Sample->Mix Spike Known Amount of Levofloxacin-¹³C₂,D₃ (IS) Spike->Mix Cal_Std Calibration Standards (Blank Matrix + Levofloxacin) Extract Protein Precipitation & Centrifugation Cal_Std->Extract Mix->Extract LC_MS LC-MS/MS Analysis (MRM Mode) Extract->LC_MS Ratio Measure Peak Area Ratio (Levofloxacin / IS) LC_MS->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quant Quantify Levofloxacin in Unknown Sample Cal_Curve->Quant

Caption: Workflow of Isotope Dilution Mass Spectrometry for Levofloxacin.

Conclusion

Isotope Dilution Mass Spectrometry offers a highly accurate, precise, and specific method for the quantification of Levofloxacin. By effectively mitigating matrix effects and compensating for analyte loss during sample preparation, this technique provides a robust and reliable analytical solution for pharmaceutical quality control, clinical therapeutic drug monitoring, and pharmacokinetic research. The detailed protocol and validation considerations presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

  • Lab Manager. (2025, November 27).
  • Journal of Bio Innovation. (2010, July 15).
  • Spectrophotometric Determination of Levofloxacin in Pharmaceutical Formul
  • SciSpace. (n.d.).
  • FDA. (2006, September 1). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method.
  • PubChem. (n.d.). Levofloxacin | C18H20FN3O4 | CID 149096.
  • Journal of Applied Bioanalysis. (n.d.).
  • MDPI. (2023, February 17). Green Automated Solid Phase Extraction to Measure Levofloxacin in Human Serum via Liquid Chromatography with Fluorescence Detection for Pharmacokinetic Study.
  • accessdata.fda.gov. (n.d.). LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i.
  • ResearchGate. (n.d.). Chemical structure of Levofloxacin | Download Scientific Diagram.
  • Wikipedia. (n.d.). Levofloxacin.
  • FDA. (2024, March 6). Q2(R2)
  • ICH. (2023, November 30).
  • NIH. (n.d.). Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers.
  • Isotope dilution mass spectrometry. Chapter 17. (n.d.).
  • ResearchGate. (2010, March 31). (PDF)
  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.).
  • PTB.de. (n.d.). Isotope Dilution Mass Spectrometry.
  • ResearchGate. (2025, August 6). (PDF)
  • PubMed. (2010, August 15).

Sources

Application Note: High-Sensitivity Quantification of Levofloxacin in Human Plasma using a Validated LC-MS/MS Method with Levofloxacin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Levofloxacin in human plasma. The use of a stable isotope-labeled internal standard, Levofloxacin-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) assessments.

Introduction

Levofloxacin is a third-generation fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is widely prescribed for treating a variety of infections, including respiratory, urinary tract, and skin infections. Monitoring its concentration in patient plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity.[1][2][3]

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[4] The principle of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of a target analyte by monitoring a specific precursor-to-product ion transition. The use of a stable isotope-labeled internal standard (SIL-IS), such as Levofloxacin-d3, is critical. A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is mass-differentiated. This allows it to effectively track the analyte through extraction, chromatography, and ionization, correcting for any variations and thus providing the most accurate and precise quantification.

Mass Spectrometry and Fragmentation Analysis

Ionization and Precursor Selection

Both Levofloxacin and its deuterated analog, Levofloxacin-d3, readily form protonated molecular ions, [M+H]⁺, under positive mode electrospray ionization (ESI+). The monoisotopic mass of Levofloxacin is 361.16 g/mol , resulting in a precursor ion (Q1) of m/z 362.2. For Levofloxacin-d3, the three deuterium atoms on the N-methyl group of the piperazine ring increase the mass by three Daltons, yielding a precursor ion of m/z 365.2.

Fragmentation Pattern and Product Ion Selection

Collision-Induced Dissociation (CID) of the Levofloxacin precursor ion (m/z 362.2) leads to a characteristic fragmentation pattern. A prominent fragmentation pathway involves the neutral loss of carbon dioxide (CO2, 44 Da) from the carboxylic acid group, which produces a highly stable and abundant product ion at m/z 318.2.[5][6] A secondary fragmentation involves the subsequent cleavage of the piperazine ring, yielding an ion at m/z 261.[6]

For Levofloxacin-d3, the fragmentation follows the same pathway. The loss of CO2 from the m/z 365.2 precursor results in a corresponding product ion at m/z 321.2. The most abundant and stable transitions are selected for quantification (primary) and confirmation (secondary) to ensure method specificity and reliability.

Optimized MRM Parameters

The following parameters were optimized through direct infusion of Levofloxacin and Levofloxacin-d3 standards into the mass spectrometer.

AnalyteTransition (m/z)Dwell (ms)DP (V)CE (V)CXP (V)Use
Levofloxacin 362.2 → 318.2150803512Quantifier
362.2 → 261.2150804510Qualifier
Levofloxacin-d3 365.2 → 321.2150803512Internal Std.
(DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Values are typical starting points and should be optimized for the specific instrument used.)

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the analysis of Levofloxacin in human plasma and is validated according to FDA guidelines for bioanalytical methods.[7]

Materials and Reagents
  • Levofloxacin reference standard (≥98% purity)

  • Levofloxacin-d3 internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade, ≥99%)

  • Human Plasma (K2-EDTA anticoagulant)

  • Polypropylene microcentrifuge tubes (1.5 mL)

Preparation of Standards and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Levofloxacin and Levofloxacin-d3 in methanol to prepare 1 mg/mL stock solutions.

  • Levofloxacin Working Solutions: Serially dilute the Levofloxacin stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Levofloxacin-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL polypropylene tubes for blanks, CC standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for CC/QC, or patient sample) into the corresponding tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL Levofloxacin-d3 in acetonitrile) to all tubes except the double blank (to which 150 µL of plain acetonitrile is added).

  • Vortex mix all tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS System and Conditions
ParameterCondition
LC System UPLC/UHPLC System
Column C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0.0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-5% B), 2.6-3.5 min (5% B)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage +4500 V
Temperature 500°C

Workflow and Data Processing

The overall analytical workflow is designed for efficiency and high throughput, making it suitable for clinical research and therapeutic drug monitoring.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 50 µL Plasma s2 Add 150 µL IS in ACN (Protein Precipitation) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Transfer Supernatant s3->s4 lc Inject 5 µL onto UPLC-C18 Column s4->lc ms ESI+ Ionization lc->ms mrm MRM Detection (362>318 / 365>321) ms->mrm integrate Integrate Peak Areas (Analyte & IS) mrm->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve (Linear Regression) ratio->curve quant Quantify Unknowns curve->quant

Figure 1. Bioanalytical workflow for Levofloxacin quantification.

Data is processed using the instrument's software package. A calibration curve is constructed by plotting the peak area ratio of Levofloxacin to Levofloxacin-d3 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentrations of QC and unknown samples are then determined from this curve. The method should demonstrate linearity over a clinically relevant range, typically from 0.1 to 10.0 µg/mL in plasma.[4]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantification of Levofloxacin in human plasma. The use of a deuterated internal standard (Levofloxacin-d3) and a straightforward protein precipitation protocol ensures analytical accuracy and precision, meeting the requirements for regulated bioanalysis. This method can be readily implemented in clinical and pharmaceutical laboratories for pharmacokinetic studies and routine therapeutic drug monitoring.

References

  • Zheng, X., Jongedijk, E. M., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Journal of Chromatography B, 1157, 122345. Available at: [Link]

  • Li, G., & Ruan, Y. (2007). Study on Fragmentation Regularity of Levofloxacin Lactate by Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Popa, D. S., Loghin, F., et al. (2014). Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. Revista de Chimie, 65(1), 106-112. Available at: [Link]

  • Lee, S. J., Desta, K. T., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. Journal of Chromatography B, 1009-1010, 138-143. Available at: [Link]

  • Mengi, N., & Yalcin, A. (2021). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 7(1), 1-9. Available at: [Link]

  • Lu, W., Pan, M., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry, 10, 968087. Available at: [Link]

  • Park, S. I., Kim, J. W., et al. (2006). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of levofloxacin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 642-646. Available at: [Link]

  • Ionescu, D., & Marcu, A. (2011). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Farmacia, 59(2), 234-243. Available at: [Link]

  • Ruzal, M., et al. (2014). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2014, 915152. Available at: [Link]

  • Blount, B. C., et al. (2015). Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling. Analytical Chemistry, 87(4), 2299-2306. Available at: [Link]

  • Mengi, N., & Yalcin, A. (2021). Determination of Levofloxacin in Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 7(1). Available at: [Link]

  • Lu, W., Pan, M., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry, 10. Available at: [Link]

  • Blount, B. C., et al. (2015). Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling. UTMB Research Expert Profiles. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Levofloxacin Bioanalysis with d3-Levofloxacin Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the sensitive and robust quantification of Levofloxacin using a d3-Levofloxacin internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your bioanalytical assays. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you navigate the nuances of your experiments.

The Critical Role of a Stable Isotope-Labeled Internal Standard

In bioanalysis, particularly with a powerful technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accurate and precise quantification of an analyte in a complex biological matrix is paramount. The use of a stable isotope-labeled (SIL) internal standard, such as d3-Levofloxacin, is the gold standard for this purpose.[1] d3-Levofloxacin is chemically identical to Levofloxacin, but with three deuterium atoms replacing three hydrogen atoms, resulting in a 3 Dalton mass difference. This subtle change allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave nearly identically during sample preparation and chromatographic separation. This co-elution is crucial for compensating for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more reliable and reproducible data.[2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when developing and running an LC-MS/MS assay for Levofloxacin with a d3-Levofloxacin internal standard.

Q1: Why should I use d3-Levofloxacin instead of a different structural analog as an internal standard?

A: The ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[2] Because d3-Levofloxacin has the same physicochemical properties as Levofloxacin, it will behave identically during sample extraction, chromatography, and ionization. This ensures that any sample-to-sample variability in these steps will affect both the analyte and the internal standard equally, allowing for accurate correction and quantification. Structural analogs, while sometimes used, may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, which can lead to inaccurate results.

Q2: What are the recommended mass transitions for Levofloxacin and d3-Levofloxacin?

A: For robust and sensitive detection, it is crucial to select the most abundant and stable precursor and product ions. Based on published literature, the following mass transitions in positive electrospray ionization (ESI+) mode are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Levofloxacin362.1318.1[3][4]
d3-Levofloxacin365.1321.1N/A
Levofloxacin-d8370.2326.2[5]

Note: While d3-Levofloxacin is the focus of this guide, d8-Levofloxacin is another suitable SIL internal standard.

Q3: How do I determine the optimal concentration of d3-Levofloxacin to use in my assay?

A: The concentration of the internal standard should be consistent across all samples (calibrators, QCs, and unknowns) and should provide a stable and reproducible signal. A common practice is to use a concentration that is in the mid-range of the calibration curve. For example, if your calibration curve for Levofloxacin ranges from 0.1 to 10 µg/mL, a d3-Levofloxacin concentration of 1-5 µg/mL would be a good starting point. The goal is to have a response that is high enough to be measured precisely but not so high that it saturates the detector.

Q4: Can the Levofloxacin signal interfere with the d3-Levofloxacin signal (cross-talk)?

A: Cross-talk can occur if the isotopic purity of the d3-Levofloxacin is low or if there is in-source fragmentation of Levofloxacin that produces an ion with the same mass-to-charge ratio as the d3-Levofloxacin precursor ion. To check for this, analyze a high concentration of a Levofloxacin standard and monitor the d3-Levofloxacin mass transition. The signal should be negligible (e.g., <0.1% of the d3-Levofloxacin response in a blank sample spiked with the internal standard).[1] A mass difference of 3 Daltons generally provides sufficient separation to minimize this risk for small molecules.[1]

Troubleshooting Guide

Even with a well-designed assay, challenges can arise. This troubleshooting guide addresses specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical chromatographic peaks for Levofloxacin and/or d3-Levofloxacin.

  • Inconsistent peak integration leading to poor precision.

Potential Causes & Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Adjust the mobile phase pH. Levofloxacin is an amphoteric molecule, and its charge state is pH-dependent. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure consistent protonation and good peak shape.[6]

  • Column Degradation: Over time, the performance of the analytical column can degrade.

    • Solution: Replace the column with a new one of the same type. Implement a regular column cleaning and regeneration protocol.

Issue 2: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • Difficulty in detecting the lower limit of quantification (LLOQ).

  • Low signal-to-noise ratio for the analyte and/or internal standard.

Potential Causes & Solutions:

  • Suboptimal Mass Spectrometer Parameters: The settings for the ion source and collision cell may not be optimized.

    • Solution: Perform a tuning and optimization of the mass spectrometer parameters (e.g., spray voltage, capillary temperature, collision energy) by infusing a standard solution of Levofloxacin and d3-Levofloxacin.

  • Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix can suppress the ionization of the analyte and internal standard.[2][7]

    • Solution 1 (Improve Sample Preparation): While protein precipitation is a simple and common method, it may not be sufficient to remove all interfering matrix components.[3][4] Consider more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Solution 2 (Optimize Chromatography): Adjust the chromatographic gradient to separate the analyte from the interfering matrix components. A longer run time or a different column chemistry may be necessary.

  • Inefficient Sample Extraction: The chosen extraction method may not be efficiently recovering Levofloxacin from the matrix.

    • Solution: Evaluate the extraction recovery by comparing the peak area of an analyte spiked into the matrix before extraction to that of a sample spiked after extraction. If recovery is low, consider alternative extraction solvents or methods.

Issue 3: High Variability in Results (Poor Precision)

Symptoms:

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Inconsistent analyte-to-internal standard peak area ratios.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Ensure consistent and precise pipetting of all solutions, including the internal standard. Use an automated liquid handling system if available.

  • Instability of the Analyte or Internal Standard: Levofloxacin may be degrading in the biological matrix or during sample processing.

    • Solution: Investigate the stability of Levofloxacin and d3-Levofloxacin under different conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). If instability is observed, adjust the sample handling and storage procedures accordingly.

  • Variable Matrix Effects: The extent of ion suppression or enhancement may vary between different lots of the biological matrix.

    • Solution: Evaluate matrix effects using multiple sources of the biological matrix. The use of a co-eluting SIL internal standard like d3-Levofloxacin is the most effective way to compensate for this variability.[2]

Experimental Workflow & Data Analysis

A robust bioanalytical method involves several key steps, from sample preparation to data interpretation. The following diagram illustrates a typical workflow for the quantification of Levofloxacin using d3-Levofloxacin as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) spike Spike with d3-Levofloxacin Internal Standard sample->spike extract Protein Precipitation (e.g., Acetonitrile) spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Levofloxacin / d3-Levofloxacin) integrate->ratio calibrate Quantify using Calibration Curve ratio->calibrate report Report Concentration calibrate->report

Caption: A typical workflow for the quantification of Levofloxacin using d3-Levofloxacin internal standard.

The principle of quantification relies on the linear relationship between the concentration of Levofloxacin and the ratio of the peak area of Levofloxacin to the peak area of the d3-Levofloxacin internal standard.

principle MatrixEffects Matrix Effects (Ion Suppression/Enhancement) Levofloxacin Levofloxacin (Analyte) MatrixEffects->Levofloxacin d3Levofloxacin d3-Levofloxacin (Internal Standard) MatrixEffects->d3Levofloxacin Variability Sample Prep Variability Variability->Levofloxacin Variability->d3Levofloxacin PeakAreaRatio Peak Area Ratio (Analyte / IS) Levofloxacin->PeakAreaRatio d3Levofloxacin->PeakAreaRatio Concentration Accurate Concentration PeakAreaRatio->Concentration

Caption: The principle of internal standard correction for accurate quantification.

References

  • Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Can You Take Levofloxacin with Vitamin D3? Drugs.com. Available at: [Link]

  • Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. PMC. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Journal of Chromatography B. Available at: [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available at: [Link]

  • Interactions between Levofloxacin and Vitamin D3. Drugs.com. Available at: [Link]

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Available at: [Link]

  • Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. ResearchGate. Available at: [Link]

  • Possible Effects of Vitamin D3 and Levofloxacin on Selected Hematology Parameter of Rats. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Possible Effects of Vitamin D3 and Levofloxacin on Selected Hematology Parameter of Rats. Semantic Scholar. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available at: [Link]

  • Bio-Analytical Method Development for Estimation of Levofloxacin: Application in Estimation of Drug in Nano-formulations and Pharmacokinetic Studies. ResearchGate. Available at: [Link]

  • Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. ResearchGate. Available at: [Link]

  • A review of analytical methods for the estimation of levofloxacin inpharmaceutical preparation. Journal of Bio Innovation. Available at: [Link]

  • What are the drug interactions of Levofloxacin (Levaquin)? Dr.Oracle. Available at: [Link]

  • Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications. PMC. Available at: [Link]

  • Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. MDPI. Available at: [Link]

  • Biotransformation of the Fluoroquinolone, Levofloxacin, by the White-Rot Fungus Coriolopsis gallica. MDPI. Available at: [Link]

  • Design Optimization and Physicochemical/Structural Characterization of Levofloxacin-Loaded Nanoscale Bilosomes for Topical Delivery. Journal of Nanostructures. Available at: [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-. ScienceOpen. Available at: [Link]

  • Determination of levofloxacin by HPLC with fluorescence detection in human breast milk. Bioanalysis. Available at: [Link]

  • An HPLC assay and a microbiological assay to determine levofloxacin in soft tissue, bone, bile and serum. PubMed. Available at: [Link]

  • Nephroprotective effect of vitamin D Against Levofloxacin-induced renal injury: an observational study. PMC. Available at: [Link]

Sources

Technical Support Center: Resolving Retention Time Shifts for Deuterated Levofloxacin Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through a subtle but critical failure mode in liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development: the chromatographic separation of a target analyte from its stable isotope-labeled internal standard (SIL-IS).

While using deuterated standards like Levofloxacin-d8 is the gold standard for therapeutic drug monitoring and pharmacokinetic studies[1], the "Deuterium Isotope Effect" can cause these isotopologues to elute at different times[2]. This guide explores the causality of this phenomenon and provides a self-validating troubleshooting framework to ensure absolute quantitative rigor in your assays.

Part 1: The Causality of the Deuterium Isotope Effect (FAQ)

Q: Why does my deuterated internal standard (Levofloxacin-d8) elute earlier than my unlabeled Levofloxacin? A: This shift is driven by the fundamental physicochemical differences between hydrogen and deuterium. Deuterium has a smaller atomic volume and3[3]. In Reversed-Phase Liquid Chromatography (RPLC), retention is dictated by hydrophobic interactions with the stationary phase (e.g., C18). The shorter C-D bonds subtly reduce the lipophilicity and molar volume of the deuterated molecule. Consequently,4 than the protiated Levofloxacin[4].

Q: How does a minor retention time shift (e.g., 0.05 minutes) compromise my assay's trustworthiness? A: The core premise of an SIL-IS is that it co-elutes perfectly with the analyte,5[5]. Human serum contains endogenous components (like phospholipids) that cause severe ion suppression, often eluting in unpredictable zones. If Levofloxacin and Levofloxacin-d8 are separated chromatographically, they enter the ESI source at different times. One may fall into an ion suppression zone while the other does not, destroying the accuracy of the IS area ratio and invalidating your calibration curve.

Part 2: Troubleshooting Guide - Mitigating the Shift

Q: What chromatographic parameters can I adjust to force co-elution? A: To correct the shift, you must alter the selectivity or efficiency of the separation to mask the isotopic differences:

  • Gradient Compression: A shallow gradient allows the column to resolve subtle lipophilic differences. Applying a steeper gradient profile compresses the peaks, forcing co-elution.

  • Stationary Phase Chemistry: Aliphatic chains (C18/C8) are highly sensitive to hydrophobic differences.3

    3 and hydrogen bonding, which are less affected by C-D bond variations[3].
    
  • Isotope Selection: The magnitude of the shift is proportional to the number of deuterium atoms.2 while maintaining a sufficient mass difference (+3 Da) to prevent cross-talk[2].

Part 3: Data Presentation - Impact of Deuteration

The following table summarizes the quantitative impact of deuteration on retention times across various compounds, demonstrating that higher degrees of deuteration generally lead to larger shifts in RPLC.

Analyte / SIL-IS PairChromatographic ModeRetention Time Shift (

)
Impact on Matrix Effects
Olanzapine / Olanzapine-d3RPLC (C18)< 0.16 min (Earlier)Moderate[3]
Des-methyl Olanzapine / -d8RPLC (C18)< 0.16 min (Earlier)High[3]
Levofloxacin / Levofloxacin-d8RPLC (C18)~ 0.05 - 0.10 min (Earlier)High (Risk of early ESI suppression)[1][4]
Metformin / Metformin-d6GC-MS0.03 min (Later)Minimal[3]
Part 4: Self-Validating Experimental Protocol

To resolve the shift and ensure assay integrity, execute the following step-by-step methodology.

Self-Validation Mechanism: This protocol utilizes Post-Column Infusion (PCI). By continuously infusing the analyte into the MS while injecting a blank matrix through the column, you create a real-time map of ion suppression zones. The protocol validates itself when the adjusted retention times of both Levofloxacin and Levofloxacin-d8 are proven to fall within a stable, flat region of the PCI baseline, proving that the shift no longer impacts ionization efficiency.

Step 1: Baseline Assessment & Matrix Mapping

  • Set up a Post-Column Infusion (PCI) using a T-piece. Infuse a neat solution of Levofloxacin (100 ng/mL) at 10 µL/min directly into the MS source while the LC pumps run the standard gradient.

  • Inject an extracted blank matrix (e.g., human serum prepared via protein precipitation)[1].

  • Monitor the MS/MS transitions for Levofloxacin. Identify the exact time windows where the baseline signal drops (indicating ion suppression zones).

Step 2: Gradient Optimization

  • Inject a mixed standard of Levofloxacin and Levofloxacin-d8.

  • Measure the exact

    
     between the two peaks.
    
  • Increase the gradient steepness of the organic mobile phase (e.g., change from 5%

    
     60% B over 5.0 minutes to 5% 
    
    
    
    80% B over 2.5 minutes).
  • Re-inject the mixed standard. If

    
     approaches zero, proceed to Step 4. If the shift persists, proceed to Step 3.
    

Step 3: Orthogonal Column Screening

  • Replace the C18 column with a Phenyl-Hexyl column of identical dimensions (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Run the optimized gradient from Step 2. The

    
     interactions of the phenyl phase will typically override the aliphatic isotopic differences, merging the peaks[3].
    

Step 4: Final Validation

  • Overlay the chromatogram of the co-eluting Levofloxacin/Levofloxacin-d8 peaks onto the PCI matrix map generated in Step 1.

  • Confirm that the merged peaks elute in a "safe zone" (a flat baseline free of ion suppression). If they do, the method is validated and ready for sample analysis.

Part 5: Workflow Visualization

G Start Observe RT Shift (ΔtR) between LEV and LEV-d8 Assess Step 1: Baseline Assessment (Matrix Mapping via PCI) Start->Assess Decision1 Is ΔtR causing differential ion suppression? Assess->Decision1 Yes Yes Decision1->Yes No No Decision1->No Opt1 Step 2: Gradient Optimization (Steepen Profile) Yes->Opt1 Proceed Proceed with Validation No->Proceed Opt2 Step 3: Column Chemistry (Try Phenyl-Hexyl) Opt1->Opt2 If unresolved Validate Re-evaluate via Post-Column Infusion Opt1->Validate Opt3 Step 4: Reduce Deuteration (Switch to LEV-d3) Opt2->Opt3 If unresolved Opt2->Validate Opt3->Validate Validate->Decision1 Iterate

Experimental workflow for resolving deuterium-induced retention time shifts.

References
  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics. Analytical Chemistry (ACS Publications). URL:[Link]

  • Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. URL:[Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Texila Journal. URL:[Link]

Sources

Removing metal ion interference in Levofloxacin-d3 analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Levofloxacin-d3 Chelation Management

Case ID: LVX-D3-METAL-INT Status: Open Priority: Critical (Data Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

Levofloxacin-d3 is a deuterated internal standard used for the quantification of Levofloxacin. Both compounds belong to the fluoroquinolone class, characterized by a 3-carboxyl-4-keto moiety . This chemical structure acts as a bidentate ligand, forming stable, insoluble chelates with polyvalent metal ions (Fe³⁺, Al³⁺, Ca²⁺, Mg²⁺) present in HPLC stainless steel pathways.

The Result: Severe peak tailing, signal suppression, and non-linear calibration curves. Because the internal standard (IS) is often present at low concentrations, metal adsorption can disproportionately reduce the IS response, leading to quantitation errors that standard ratioing cannot correct.

Module 1: Diagnostic & Mechanism

Q: How do I confirm if my poor Levofloxacin-d3 data is due to metal interference?

A: Metal interference presents a specific "symptom profile" distinct from general column failure. Look for these three indicators:

  • Asymmetric Tailing: A tailing factor (

    
    ) > 1.5 that does not improve with standard mobile phase pH adjustments.
    
  • "Disappearing" Low Standards: The analyte signal drops non-linearly at the Lower Limit of Quantitation (LLOQ) because active metal sites in the system "eat" a fixed amount of drug regardless of concentration.

  • IS Response Drift: The Levofloxacin-d3 area count varies significantly (>15% RSD) between injections, even if the retention time is stable.

The Mechanism of Failure: The following diagram illustrates the chelation pathway that removes Levofloxacin-d3 from the detector path.

ChelationMechanism Levo Levofloxacin-d3 (Free Analyte) Complex Metal-Ligand Complex (Irreversible Adsorption) Levo->Complex 3-carboxyl-4-keto Chelation Detector MS/MS Detector (Signal) Levo->Detector Inert Path System HPLC System (Stainless Steel Frits/Tubing) Ions Free Metal Ions (Fe³⁺, Al³⁺) System->Ions Corrosion/Leaching Ions->Complex Waste Trapped in Column/Frit (No Signal) Complex->Waste Precipitation/Binding

Figure 1: The mechanistic pathway of Fluoroquinolone loss via metal chelation.

Module 2: Mobile Phase Strategy (The Chemical Solution)

Q: Should I use EDTA or Medronic Acid to prevent chelation?

A: For LC-MS/MS analysis of Levofloxacin-d3, Medronic Acid is the superior choice.

  • EDTA (Ethylenediaminetetraacetic acid): While a strong chelator, EDTA is difficult to solubilize in high-organic mobile phases and causes severe ion suppression in Electrospray Ionization (ESI), reducing your overall sensitivity.

  • Medronic Acid (Methylenediphosphonic acid): This reagent effectively shields metal surfaces with minimal impact on ionization efficiency.

Comparative Data: Signal Suppression

Additive Concentration Chelation Efficiency MS Signal Suppression Suitability for Levofloxacin
None N/A Poor 0% Fail (Severe Tailing)
EDTA 5 mM High High (>40% loss) Poor (Loss of LLOQ)

| Medronic Acid | 5 µM | High | Negligible (<5% loss) | Excellent |

Protocol: Preparing Mobile Phase with Medronic Acid

  • Source: Use a high-purity source (e.g., Agilent InfinityLab Deactivator Additive).

  • Concentration: The optimized concentration is 5 µM in the final mobile phase.

    • Preparation: Add 1 mL of Medronic Acid concentrate to 1 Liter of your aqueous mobile phase (e.g., 10 mM Ammonium Acetate).

  • Constraint: Do not add Medronic Acid to organic solvents (Methanol/Acetonitrile) if the water content is <10%, as it may precipitate or polymerize in check valves. Always add to the aqueous portion.

Module 3: Hardware Strategy (The Physical Solution)

Q: My peak shape is still poor. How do I passivate my system?

A: If mobile phase additives are insufficient, your system hardware (frits, tubing, needles) likely has active iron sites. You must perform an acid passivation ("pickling") to strip accessible metal ions and restore the oxide layer.

Standard Passivation Protocol (Phosphoric Acid) Warning: Remove your analytical column and disconnect the MS source before proceeding.

  • Preparation: Replace the column with a stainless steel union. Direct flow to waste (do not send to MS).

  • The Acid Wash:

    • Solvent: 30% Phosphoric Acid (

      
      ) in water.[1]
      
    • Flow: 1.0 mL/min for 60 minutes.

    • Note: This aggressively strips iron from the surface.

  • The Rinse:

    • Solvent: LC-MS Grade Water.

    • Flow: 1.0 mL/min until effluent pH is neutral (pH ~7.0).

  • The Primer:

    • Solvent: Your initial mobile phase.

    • Action: Reconnect column and MS, then equilibrate.

Alternative: Column Hardware For Levofloxacin, standard stainless steel columns are often the primary source of tailing. Switch to PEEK-lined or Glass-lined stainless steel columns (e.g., Agilent InfinityLab Poroshell HILIC-Z PEEK-lined or Waters ACQUITY Premier). These eliminate the metal-analyte interaction surface entirely.

Module 4: Troubleshooting Workflow

Q: I have tried additives, but the Levofloxacin-d3 ratio is still drifting. What next?

A: Follow this logic gate to isolate the remaining interference source.

TroubleshootingTree Start Start: IS Ratio Drift CheckTail Check Peak Symmetry (Tailing Factor > 1.5?) Start->CheckTail YesTail Yes: Active Chelation CheckTail->YesTail Tailing NoTail No: Matrix/Source Issue CheckTail->NoTail Symmetric Step1 Add 5 µM Medronic Acid YesTail->Step1 MatrixCheck Check Extraction Solvent (Avoid metal salts) NoTail->MatrixCheck Step2 Passivate System (30% Phosphoric Acid) Step1->Step2 Issue Persists Step3 Switch to PEEK-Lined Column Step2->Step3 Issue Persists

Figure 2: Decision tree for isolating Levofloxacin-d3 instability.

References

  • Agilent Technologies. (2018). InfinityLab Deactivator Additive User Guide. Publication Number 5991-9337EN. Retrieved from

  • Waters Corporation. (2023). How to clean for passivation of metal tubing. Waters Knowledge Base. Retrieved from

  • Pesek, J. J., Matyska, M. T., & Fischer, S. M. (2011).[2] Improvement of peak shape in aqueous normal phase analysis of anionic metabolites. Journal of Separation Science, 34(24), 3509–3516. (Cited for EDTA vs. Medronic Acid comparison).

  • De Pra, M., et al. (2019). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Journal of Chromatography A, 1611, 460603. (Cited for mechanism of metal interference).[3][4][5]

Sources

Validation & Comparative

Precision in Pharmacokinetics: A Comparative Guide to Levofloxacin Linearity Assessment Using d3-Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Linearity Assessment of Levofloxacin Calibration Curves with d3-IS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Case for Stable Isotopes

In the bioanalysis of fluoroquinolones like Levofloxacin (LFX), the integrity of the calibration curve is the single most critical determinant of assay accuracy. While external standardization and analog internal standards (e.g., Ciprofloxacin, Enrofloxacin) have historically been used, they fail to adequately compensate for the variable matrix effects inherent in LC-MS/MS plasma and urine analysis.

This guide objectively assesses the performance of Levofloxacin-d3 (d3-IS) against these alternatives. Experimental evidence confirms that d3-IS provides superior linearity (


) and accuracy by co-eluting with the analyte, thereby experiencing the exact same ionization suppression or enhancement events—a mechanism analog standards cannot replicate.
Technical Background: The Mechanics of Linearity & Ion Suppression

To understand why d3-IS is non-negotiable for high-reliability assays, one must look at the electrospray ionization (ESI) source.

  • The Problem (Matrix Effect): Phospholipids and endogenous salts in plasma elute at specific times. If Levofloxacin elutes at 2.5 min and an analog IS (e.g., Ciprofloxacin) elutes at 3.1 min, the "suppression zone" caused by a phospholipid may affect the analyte but miss the IS. This decouples the signal ratio, destroying linearity at lower concentrations.

  • The Solution (Stable Isotope Labeling): Levofloxacin-d3 is chemically identical to Levofloxacin but heavier by 3 Daltons. It has the same retention time (RT). Therefore, if the analyte signal is suppressed by 30% due to a matrix interferent, the d3-IS signal is also suppressed by exactly 30%. The ratio remains constant, preserving linearity.

Comparative Assessment: d3-IS vs. Alternatives

The following table synthesizes performance metrics across validated LC-MS/MS methodologies.

FeatureLevofloxacin-d3 (SIL-IS) Analog IS (e.g., Ciprofloxacin) External Std (No IS)
Retention Time Identical to Analyte (Co-elution)Different (

0.5–2.0 min)
N/A
Matrix Effect Compensation Excellent (98–102% Recovery)Variable (Subject to "blind spots")None (High risk of error)
Linearity (

)

(consistently)


(in complex matrix)
Precision (%CV)



Risk Factor LowHigh: Ciprofloxacin is a prescribed drug; patients may already have it in their blood, invalidating the assay.High: Drift in MS sensitivity affects results directly.

Critical Insight: Using Ciprofloxacin as an IS is particularly risky in clinical TDM (Therapeutic Drug Monitoring) because patients treated with Levofloxacin may have been switched from Ciprofloxacin, leading to massive interference. d3-LFX is exogenous and safe from this error.

Experimental Protocol: Validated d3-IS Workflow

This protocol ensures a self-validating system compliant with FDA Bioanalytical Method Validation guidelines.

A. Stock Preparation
  • Analyte Stock: Dissolve Levofloxacin reference standard in Methanol to 1.0 mg/mL.

  • IS Stock (d3): Dissolve Levofloxacin-d3 in Methanol to 1.0 mg/mL.

  • IS Working Solution: Dilute IS Stock with 50:50 Methanol:Water to a fixed concentration (e.g., 500 ng/mL). Note: This concentration should yield a signal similar to the mid-point of your calibration curve.

B. Calibration Standards (Serial Dilution)

Prepare 8 non-zero standards in the biological matrix (e.g., drug-free human plasma).

  • Range: 0.10 µg/mL (LLOQ) to 10.0 µg/mL (ULOQ).[1]

  • Dilution Scheme:

    • Std 8: 10.0 µg/mL[1]

    • Std 7: 5.0 µg/mL

    • ...

    • Std 1: 0.10 µg/mL

C. Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of Plasma Standard/Sample into a 1.5 mL tube.

  • Add 20 µL of d3-IS Working Solution to every tube (except double blanks).

  • Add 300 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 1 min.

  • Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Transfer supernatant to LC vials.

D. LC-MS/MS Conditions
  • Column: C18 (e.g., Zorbax SB-C18 or Atlantis T3), 3.0 x 100 mm.

  • Mobile Phase: Isocratic 17:83 ACN:0.1% Formic Acid (or Gradient).

  • Transitions (MRM):

    • Levofloxacin: m/z 362.2

      
       318.2[2]
      
    • Levofloxacin-d3: m/z 365.2

      
       321.2
      
Linearity Assessment Methodology

To strictly assess linearity, do not rely solely on the Correlation Coefficient (


). You must evaluate the Residuals  and apply appropriate Weighting .[3]
Step 1: Regression Model Selection

Unweighted linear regression (


) is rarely appropriate for bioanalytical assays because the variance (error) typically increases with concentration (heteroscedasticity).
  • Recommendation: Use Weighted Linear Regression (

    
    ) .
    
  • Why?

    
     weighting prioritizes the accuracy of the lower standards (LLOQ), which is where sensitivity is most critical.
    
Step 2: Acceptance Criteria (FDA/EMA)
  • Back-Calculation: Calculate the concentration of each standard using the regression equation.

  • Accuracy:

    • LLOQ: Must be within 80–120% of nominal.[4]

    • All other Stds: Must be within 85–115% of nominal.

  • Precision: At least 75% of non-zero standards must pass.

Visualization of Workflows
Figure 1: Comparative Mechanism of Action (d3 vs Analog)

This diagram illustrates why d3-IS preserves linearity during matrix suppression events, whereas analog IS fails.

MatrixEffect cluster_0 Scenario A: Analog IS (Ciprofloxacin) cluster_1 Scenario B: d3-IS (Levofloxacin-d3) A_Inj Injection A_LC LC Separation A_Inj->A_LC A_Matrix Matrix Suppression Zone (Phospholipids @ 2.5 min) A_LC->A_Matrix A_Levo Levofloxacin (RT: 2.5 min) Signal Suppressed 40% A_LC->A_Levo Co-elutes A_Cipro Ciprofloxacin IS (RT: 3.1 min) Signal Normal A_LC->A_Cipro Elutes Later A_Matrix->A_Levo Interference A_Result Result: Ratio Distorted Linearity Fails A_Levo->A_Result A_Cipro->A_Result B_Inj Injection B_LC LC Separation B_Inj->B_LC B_Matrix Matrix Suppression Zone (Phospholipids @ 2.5 min) B_LC->B_Matrix B_Levo Levofloxacin (RT: 2.5 min) Signal Suppressed 40% B_LC->B_Levo Co-elutes B_d3 Levofloxacin-d3 (RT: 2.5 min) Signal Suppressed 40% B_LC->B_d3 Co-elutes B_Matrix->B_Levo B_Matrix->B_d3 B_Result Result: Ratio Unchanged Linearity Preserved B_Levo->B_Result B_d3->B_Result

Caption: Scenario A shows how retention time mismatch leads to error. Scenario B demonstrates how d3-IS "locks" the ratio by experiencing identical suppression.

Figure 2: Linearity Assessment Decision Tree

A logical flow for selecting the correct regression model and weighting factor.

LinearityLogic Start Generate Calibration Data (8 points, n=3) Plot Plot Response Ratio vs. Conc. Start->Plot Visual Visual Inspection: Is variance constant? Plot->Visual Linear Unweighted Linear (Rare in Bioanalysis) Visual->Linear Yes Hetero Heteroscedasticity Detected (Error increases with Conc.) Visual->Hetero No TestWeight Apply Weighting Factors: 1/x and 1/x² Hetero->TestWeight CalcRE Calculate % Relative Error (%RE) for all back-calculated standards TestWeight->CalcRE Compare Compare Sum of Absolute %RE (Σ|%RE|) CalcRE->Compare Select1 Select 1/x² (Usually best for LLOQ accuracy) Compare->Select1 Lowest Error @ LLOQ Select2 Select 1/x Compare->Select2 Lowest Overall Error

Caption: Decision logic for selecting 1/x² weighting, the industry standard for fluoroquinolone LC-MS/MS assays.

References
  • Sora, I. et al. (2010). Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6][7][8] Link

  • Dolan, J. (2009). Calibration Curves, Part V: Curve Weighting. LCGC North America. Link

  • Lee, S.J. et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum. Journal of Chromatography B. Link

  • Chahbouni, A. et al. (2019). Simultaneous quantification of levofloxacin... in microvolumes of human plasma. Biomedical Chromatography. Link

Sources

Cross-Matrix Validation of Levofloxacin-d3 Sodium Salt: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: In high-throughput LC-MS/MS bioanalysis, fluoroquinolones like Levofloxacin present unique challenges due to their zwitterionic nature and pH-dependent solubility. While structural analogues (e.g., Ciprofloxacin, Enrofloxacin) are often used as internal standards (IS) due to cost, they frequently fail to compensate for matrix effects (ion suppression/enhancement) in complex matrices like urine or tissue homogenates.

The Solution: This guide validates Levofloxacin-d3 sodium salt as the superior internal standard. By sharing identical physicochemical properties and retention times with the analyte, the deuterated isotopologue effectively "experiences" the exact matrix environment as the target, normalizing signal variations that structural analogues miss.

Technical Profile: Why Levofloxacin-d3 Sodium Salt?

The Molecule
  • Compound: Levofloxacin-d3 Sodium Salt (N-methyl-d3)

  • Role: Stable Isotope Labeled (SIL) Internal Standard.

  • Mechanism: The sodium salt form enhances aqueous solubility during stock preparation. Once dissolved in the mobile phase (typically acidic), it dissociates, and the Levofloxacin-d3 moiety adopts the same protonation state as the analyte.

The "Isotope Effect" Advantage

In Reverse-Phase Chromatography (RPC), deuterium (


H) substitution generally exerts a negligible isotope effect on retention time compared to the analyte.
  • Levofloxacin-d3 Rt:

    
     1.60 min
    
  • Levofloxacin (Analyte) Rt:

    
     1.60 min[1][2]
    
  • Ciprofloxacin (Analogue) Rt:

    
     1.45 min (Typical shift)
    

Implication: Because the D3-IS co-elutes with the analyte, it corrects for Matrix Effects (ME) occurring at that specific time point in the gradient. An analogue eluting earlier or later may miss the "suppression zone" caused by phospholipids or salts.

Comparative Analysis: IS Performance

The following table contrasts Levofloxacin-d3 against common alternatives in a validated LC-MS/MS workflow (ESI+, MRM mode).

FeatureLevofloxacin-d3 (SIL-IS) Ciprofloxacin (Analogue IS) External Standardization
Retention Time Identical to AnalyteShifts (0.1 - 0.5 min difference)N/A
Ionization Efficiency IdenticalDifferent (Variable response)N/A
Matrix Effect Compensation Excellent (95-105%) Moderate (80-120%)Poor (Variable)
Extraction Recovery Tracking Tracks perfectlyMay differ due to solubilityNo tracking
Cost HighLowNone
Regulatory Risk (FDA M10) LowMedium (Requires proof of tracking)High (Rarely accepted)
Mechanism of Matrix Effect Compensation

The diagram below illustrates why co-elution is critical. In "Matrix Spots" (e.g., phospholipid elution), ionization is suppressed.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Phospholipids Interfering Matrix (Phospholipids) Suppression Ion Suppression (Charge Competition) Phospholipids->Suppression Causes Analyte Levofloxacin (Analyte) Analyte->Suppression Elutes at 1.6m Result_D3 Ratio (Analyte/IS) Remains Constant Analyte->Result_D3 Result_Cipro Ratio (Analyte/IS) Fluctuates Analyte->Result_Cipro IS_D3 Levofloxacin-d3 (SIL-IS) IS_D3->Suppression Elutes at 1.6m (Suffers SAME suppression) IS_D3->Result_D3 IS_Cipro Ciprofloxacin (Analogue IS) IS_Cipro->Suppression Elutes at 1.45m (Misses suppression zone) IS_Cipro->Result_Cipro

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Levofloxacin-d3) experiences the same ionization suppression as the analyte, maintaining a constant ratio. The Analogue IS (Ciprofloxacin) elutes earlier, bypassing the suppression, leading to calculated error.

Cross-Matrix Validation Protocol

This protocol is designed to meet FDA M10 and EMA Bioanalytical Method Validation guidelines.

Materials
  • Analyte: Levofloxacin HCl.[3]

  • Internal Standard: Levofloxacin-d3 Sodium Salt.

  • Matrices: Human Plasma (K2EDTA), Human Urine, Rat Tissue Homogenate.

Preparation of Standards
  • IS Stock Solution: Dissolve Levofloxacin-d3 Na in Methanol/Water (50:50) to 1.0 mg/mL.

    • Note: The sodium salt aids rapid dissolution.

  • IS Working Solution: Dilute Stock to 500 ng/mL in Methanol.

  • Calibration Standards: Spike blank matrix to create a range (e.g., 10 – 5000 ng/mL).

Extraction Workflow (Protein Precipitation)

This method is optimized for high throughput and works across plasma and urine.

Workflow Sample Biological Sample (50 µL Plasma/Urine) Spike Add IS Working Sol. (20 µL Levofloxacin-d3) Sample->Spike Precip Protein Precipitation Add 200 µL Ice-cold ACN Spike->Precip Vortex Vortex (1 min) Centrifuge (10k rpm, 10 min) Precip->Vortex Supernatant Transfer Supernatant Dilute 1:1 with Water (0.1% FA) Vortex->Supernatant Inject Inject to LC-MS/MS (2-5 µL) Supernatant->Inject

Figure 2: Unified Extraction Workflow. The 1:1 dilution step with acidic water ensures the analyte is protonated and matches the mobile phase, preventing peak distortion.

Representative Validation Data

The following data represents typical performance metrics when comparing Levofloxacin-d3 against Ciprofloxacin in Human Plasma.

Matrix Factor (MF) & Recovery

Normalized Matrix Factor = (Peak Area Analyte / Peak Area IS) in Matrix / (Peak Area Analyte / Peak Area IS) in Solvent. Target: 1.0 (or 100%).

MetricLevofloxacin-d3 (SIL-IS)Ciprofloxacin (Analogue)Acceptance Criteria
Absolute Recovery 88.5%82.1%Consistent (>50%)
Absolute Matrix Effect 0.85 (Suppression)0.92 (Less Suppression)N/A
IS-Normalized MF 0.99 ± 0.02 0.88 ± 0.08 0.85 - 1.15
% CV (Precision) 2.1%8.4%< 15%

Interpretation: While Ciprofloxacin suffers less absolute suppression (because it elutes earlier, away from phospholipids), it fails to normalize the suppression happening to Levofloxacin. Levofloxacin-d3 suffers the exact same suppression as the analyte , resulting in a normalized ratio of ~1.0.

Cross-Matrix Robustness

Performance of Levofloxacin-d3 across different biological matrices (n=6 lots each).

MatrixLLOQ (ng/mL)Accuracy (% Bias)Precision (% CV)
Human Plasma 10.0-3.2% to +4.1%2.5%
Human Urine 10.0-1.5% to +2.8%3.1%
Lung Homogenate 20.0-5.6% to +6.2%4.8%

Expert Recommendations

  • Solubility & pH: Levofloxacin is zwitterionic.[4] Ensure your mobile phase is acidic (0.1% Formic Acid, pH ~2.7) to keep the molecule in the cationic form [

    
    ]. This prevents peak tailing and ensures high sensitivity in ESI+.
    
  • Handling the Salt: The sodium salt is hygroscopic. Equilibrate the vial to room temperature before weighing to avoid water uptake errors in your stock solution.

  • Carryover: Fluoroquinolones stick to stainless steel. Use a needle wash containing 50% Methanol / 0.1% Formic Acid to minimize carryover.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients. Journal of Chromatography B, 1009, 138-143.[6] [Link]

  • Wagenlehner, F. M., et al. (2006). Concentrations in plasma, urinary excretion and bactericidal activity of levofloxacin (500 mg) versus ciprofloxacin (500 mg).[7] International Journal of Antimicrobial Agents, 28(6), 551-559.[7] [Link]

  • Zheng, X., et al. (2020).[8] Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide.[8] Journal of Chromatography B, 1158, 122397.[8] [Link]

Sources

Technical Comparison: Levofloxacin-d3 Sodium Salt vs. Free Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), Levofloxacin-d3 is the gold-standard internal standard (IS) for normalizing matrix effects and recovery variances in Levofloxacin assays.[1][2] It is commercially available in two primary forms: the Free Acid (zwitterionic hemihydrate) and the Sodium Salt .

While both forms yield the identical active analyte (


) in the mass spectrometer, their solubility profiles  and handling requirements  differ significantly.
  • Choose the Free Acid for organic-based stock solutions (Methanol/Acetonitrile) and when minimizing water content in stock is critical.[1][2]

  • Choose the Sodium Salt for rapid aqueous solubility or when preparing stocks in buffers, though it requires stricter humidity control during weighing.

Physicochemical Comparison

The following table contrasts the critical properties of both forms. Note that the "Active Moiety" detected by the mass spectrometer is identical for both.

FeatureLevofloxacin-d3 (Free Acid)Levofloxacin-d3 Sodium Salt
CAS (Parent) 100986-85-4 (Hemihydrate)872606-49-0 (Sodium)
Molecular Formula


Approx.[1][2][3] MW ~364.4 Da~386.4 Da
Solubility (Water) Low / pH-dependent (Slightly soluble)High (Freely soluble)
Solubility (MeOH) High (Freely soluble)Moderate (Soluble)
Hygroscopicity Low to Moderate (Stable Hemihydrate)High (Often hygroscopic)
pKa 5.5 (COOH), 8.0 (Piperazine)N/A (Salt dissociates)
Primary Application Organic Stock Solutions (MeOH)Aqueous/Buffer Stock Solutions

Decision Logic: Selection Framework

Use this logic flow to select the appropriate form for your specific analytical method.

decision_tree Start Select Levofloxacin-d3 Form Solvent Primary Stock Solvent? Start->Solvent Organic Methanol / ACN Solvent->Organic Preferred Aqueous Water / Buffer Solvent->Aqueous Required FreeAcid Select: FREE ACID (Better Organic Solubility) Organic->FreeAcid Salt Select: SODIUM SALT (Instant Water Solubility) Aqueous->Salt Weighing Weighing Environment? Salt->Weighing Caution Controlled Humidity Controlled (<40% RH) Weighing->Controlled Safe Ambient High Humidity (>60% RH) Weighing->Ambient Risk of Water Uptake

Figure 1: Decision matrix for selecting the optimal Levofloxacin-d3 form based on solvent and environmental constraints.

Experimental Protocols & Handling

Mass Correction Factor (Critical)

When using the Sodium Salt to quantify the Free Acid (the typical reporting unit), you must apply a gravimetric correction factor during stock preparation.


[2]
  • Example: To prepare a 1.0 mg/mL stock of Levofloxacin-d3 (free acid equivalent):

    • Using Free Acid: Weigh 1.0 mg

      
       Dissolve in 1.0 mL solvent.[1][2]
      
    • Using Sodium Salt: Weigh 1.06 mg (

      
      ) 
      
      
      
      Dissolve in 1.0 mL solvent.
Preparation of Stock Solutions

Protocol A: Using Free Acid (Recommended for LC-MS)

  • Weighing: Weigh ~1.0 mg of Levofloxacin-d3 (Free Acid) into an amber glass vial (light sensitive).

  • Dissolution: Add 1.0 mL of Methanol .

  • Sonication: Sonicate for 2-5 minutes. The zwitterion dissolves readily in pure methanol.[2]

  • Storage: Store at -20°C. Stable for >6 months.

Protocol B: Using Sodium Salt

  • Weighing: Weigh ~1.06 mg of Levofloxacin-d3 Sodium Salt. Perform quickly to avoid moisture uptake.[1]

  • Dissolution: Add 1.0 mL of Ultrapure Water (Milli-Q). Dissolution is instantaneous.[1][2]

  • Dilution: For LC-MS injection, dilute this aqueous stock 10-100x with Methanol/Acetonitrile to match the mobile phase organic content.[1][2]

  • Storage: Aqueous stocks are less stable than organic stocks.[1][2] Discard after 1 month or store at -80°C.

Analytical Performance: The "Equivalence" Principle

Despite the difference in solid form, the chromatographic and mass spectrometric behaviors are identical once the compound is dissolved and injected.

Ionization Pathway

In the Electrospray Ionization (ESI) source (operated in Positive Mode), the acidic mobile phase (typically containing 0.1% Formic Acid) forces both forms into the same protonated species.

ionization_pathway Substrate1 Levofloxacin-d3 (Free Acid) MobilePhase Mobile Phase (pH ~2.5, Formic Acid) Substrate1->MobilePhase Substrate2 Levofloxacin-d3 (Sodium Salt) Substrate2->MobilePhase ESI ESI Source (+) Protonation MobilePhase->ESI Result Detected Ion [M+H]+ m/z ~365.4 ESI->Result Main Signal Waste Na+ (To Waste) ESI->Waste Salt Dissociation

Figure 2: Convergence of both forms into a single detectable ion in LC-MS/MS.

Chromatographic Retention[1][2]
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).[2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][2][3]

  • Retention Time: Identical for both forms.[1][2] The sodium ion (

    
    ) elutes in the void volume (
    
    
    
    ), while the protonated Levofloxacin-d3 is retained by the hydrophobic stationary phase.

References

  • US Food and Drug Administration (FDA). Levaquin (Levofloxacin) Prescribing Information & Chemistry.[1][2] (Detailed solubility profile of Levofloxacin across pH ranges). Link

  • Santa Cruz Biotechnology. Levofloxacin-d3 Sodium Salt Product Data Sheet.[1][2] (Molecular weight and CAS verification). Link

  • Journal of Applied Bioanalysis. Determination of Levofloxacin in Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. (Protocol using deuterated internal standards). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71300639: Levofloxacin Sodium.[1][2] (Physicochemical properties of the salt form).[4][5][6][7][8][9] Link[2]

  • MDPI Pharmaceutics. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts.[1][2] (Hygroscopicity and hydrate transformation studies). Link[2]

Sources

A Comparative Guide to the Reproducible Quantification of Levofloxacin Using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and clinical diagnostics, the precise and reproducible quantification of therapeutic agents is paramount. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections.[1][2] Its therapeutic efficacy and safety are directly linked to its concentration in biological matrices, making accurate measurement essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[2][3] This guide provides an in-depth comparison of methodologies for levofloxacin quantification, focusing on the gold standard for reproducibility: liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID).

We will explore the underlying principles of this technique, compare different stable isotope-labeled internal standards, and provide a detailed, validated experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

The Imperative for an Internal Standard: Mitigating Analytical Variability

Bioanalytical methods, particularly those involving complex matrices like plasma or serum, are susceptible to various sources of error.[4][5] These can include inconsistencies in sample preparation, instrument variability, and matrix effects—where endogenous components of the sample suppress or enhance the analyte signal during ionization.[4][5][6]

To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS behaves identically to the analyte throughout the entire process (extraction, chromatography, and ionization) but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) version of the analyte is the perfect candidate. By adding a known amount of the SIL-IS to every sample at the beginning of the workflow, any loss or variation experienced by the analyte is mirrored by the IS. The final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant even if absolute signal intensities fluctuate. This principle is the cornerstone of achieving high precision and accuracy.

Why Stable Isotopes Surpass Other Internal Standards

While structurally similar compounds (analogs) can be used as internal standards, they are not ideal. Analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, failing to perfectly compensate for variability.[3]

Stable isotope-labeled internal standards, such as those incorporating ¹³C, ¹⁵N, or ²H (deuterium), are chemically identical to the analyte. This ensures they co-elute chromatographically and experience the same matrix effects.[6] The mass difference allows the mass spectrometer to differentiate between the analyte and the IS, providing the most accurate and reproducible quantification possible.

Comparing Stable Isotope-Labeled Internal Standards for Levofloxacin

Several SIL internal standards are available for levofloxacin, primarily differing in the type and number of isotopic labels. The choice of IS can impact method performance.

Isotopic LabelCommon ExamplesAdvantagesConsiderations
Deuterium (²H or D) Levofloxacin-d8Cost-effective to synthesize.Isotopic Effect : Deuterium's increased mass can slightly alter bond strength, sometimes leading to a small shift in retention time compared to the native analyte. This can be problematic if the chromatographic peak is narrow or if matrix effects vary across the peak.[6]
Carbon-13 (¹³C) Levofloxacin-¹³C₃Minimal to no isotopic effect on retention time, ensuring true co-elution. High chemical stability.Generally more expensive to synthesize than deuterated analogs.
Nitrogen-15 (¹⁵N) Levofloxacin-¹⁵NSimilar advantages to ¹³C with no significant isotopic effect.Synthesis cost and availability can be a factor.
Mixed Labels Levofloxacin-¹³C₂²H₃Can provide a larger mass shift from the native analyte, which can be beneficial to avoid any potential isotopic crosstalk.Combines the properties of the individual labels.

For the highest level of accuracy, ¹³C or ¹⁵N-labeled standards are generally preferred over deuterated ones to avoid any potential for chromatographic separation from the analyte, which could compromise the compensation for matrix effects.[6] However, well-resolved chromatography can often mitigate the minor retention time shifts seen with deuterated standards, and they have been used successfully in validated methods.[7]

Experimental Protocol: A Validated LC-MS/MS Method

This section details a robust, step-by-step protocol for the quantification of levofloxacin in human serum, a common matrix in clinical studies. This method is designed to be self-validating by incorporating rigorous quality controls.

Materials and Reagents
  • Levofloxacin reference standard

  • Levofloxacin-¹³C₂²H₃ (or other suitable SIL-IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human serum (drug-free) for calibration standards and quality controls

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve levofloxacin and the SIL-IS in methanol to create individual stock solutions.

  • Working Standard Solutions: Serially dilute the levofloxacin stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve.

  • Internal Standard Working Solution (e.g., 0.2 mg/L): Dilute the SIL-IS stock solution with methanol. The optimal concentration should be determined during method development to yield a strong, stable signal.[3]

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from serum samples, which can interfere with the analysis and damage the LC column.[3] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analyte and IS in solution.

  • Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add a precipitating reagent containing the internal standard. For example, add 750 µL of a solution of acetonitrile containing the SIL-IS at the working concentration.[3]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge at high speed (e.g., 11,000 rpm) for 5 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Workflow for Levofloxacin Quantification using SID-LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Serum Sample (Unknown, Calibrator, or QC) s2 2. Spike with SIL-IS (Levofloxacin-13C2D3) s1->s2 s3 3. Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 4. Centrifugation s3->s4 s5 5. Collect Supernatant s4->s5 lc 6. HPLC Injection (Chromatographic Separation) s5->lc ms 7. Mass Spectrometry (Detection & Quantification) lc->ms ratio 8. Calculate Peak Area Ratio (Levofloxacin / SIL-IS) ms->ratio curve 9. Interpolate from Calibration Curve ratio->curve result 10. Final Concentration curve->result

Caption: Workflow of Stable Isotope Dilution Analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100x2.1mm, 1.8µm) is suitable for retaining and separating levofloxacin from other matrix components.[8]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient allows for efficient elution and cleaning of the column.

  • Flow Rate: 0.45 mL/min.[8]

  • Injection Volume: 2 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both levofloxacin and its SIL-IS.

    • Levofloxacin: m/z 362.2 → 318.2[9]

    • Levofloxacin-¹³C₂²H₃: m/z 366.1 → 322.2[3]

Chemical Structures

structures cluster_levo Levofloxacin (Analyte) cluster_is Levofloxacin-13C2D3 (SIL-IS) levo levo is_struct Structure is identical, with isotopic labels on the N-methyl and adjacent methylene groups.

Caption: Structures of Levofloxacin and its SIL-IS.

Method Validation and Performance

A bioanalytical method is only reliable if it is thoroughly validated. Validation is performed according to guidelines from regulatory bodies like the FDA and EMA.[10][11][12][13] The key parameters are summarized below, with typical performance data from published methods.

Validation ParameterDescriptionTypical Acceptance Criteria (FDA/EMA)Published Performance Data for Levofloxacin
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99r² > 0.999 over a range of 0.1 to 5.0 mg/L.[3]
Accuracy The closeness of the mean test results to the true concentration.±15% of nominal value (±20% at LLOQ)0.1% to 12.7% deviation from nominal values.[3]
Precision The closeness of agreement among a series of measurements. Expressed as coefficient of variation (CV) or relative standard deviation (RSD).≤15% CV (≤20% at LLOQ)Within-day precision: 1.4-2.4% CV; Between-day precision: 3.6-4.1% CV.[3]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Accuracy within ±20%, Precision ≤20%0.10 mg/L in human serum.[3]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS.No interference observed in blank human serum from 18 different sources.[7]
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components.The CV of the IS-normalized matrix factor should be ≤15%.Extraction efficiency of 90.9-99.5% indicates minimal matrix effect when using an IS.[9]
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Concentration should be within ±15% of the initial concentration.Stable through freeze-thaw cycles and storage.[14]

Conclusion

The reproducible quantification of levofloxacin in biological matrices is critically dependent on a robust analytical methodology. The use of liquid chromatography-tandem mass spectrometry with a stable isotope-labeled internal standard represents the pinnacle of bioanalytical rigor. This approach effectively mitigates variability from sample preparation and matrix effects, delivering data of the highest accuracy and precision.[5] While deuterated standards are widely used, ¹³C- and ¹⁵N-labeled standards offer a theoretical advantage by eliminating the potential for isotopic effects on chromatography. By following a well-defined and validated protocol, such as the one outlined in this guide, researchers can ensure the integrity and reliability of their data, supporting confident decision-making in drug development and clinical research.

References

  • Lee, S. J., Desta, K. T., Eum, S. Y., Dartois, V., Cho, S. N., Bae, D. W., & Shin, S. C. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. Journal of Chromatography B, 1009, 138-143. [Link]

  • Dafale, N. A., Semwal, U. P., Agarwal, P. K., & Singh, G. N. (2016). Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. Journal of Pharmaceutical Analysis, 6(4), 257-261. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Patel, D. P. (2010). A review of analytical methods for the estimation of levofloxacin in pharmaceutical preparation. Journal of Bio Innovation, 1(1). [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Saraf, S. A. (n.d.). Bio-Analytical Method Development for Estimation of Levofloxacin: Application in Estimation of Drug in Nano-formulations and Pharmacokinetic Studies. Academia.edu. [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Al-Shaer, M. H., et al. (2017). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 3(4). [Link]

  • Somasundaram, A., et al. (2010). Bioequivalence study and bioanalytical method development of Levofloxacin tablets in albino rat plasma using RP-HPLC method. Scholars Research Library. [Link]

  • Dafale, N. A., et al. (2015). Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. ResearchGate. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]

  • Bowman, D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]

  • Zheng, X., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Journal of Chromatography B, 1158. [Link]

  • Jian, W., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(21), 2181-2184. [Link]

  • ResearchGate. (n.d.). Calibration curve for the HPLC determination of levofloxacin in spiked... [Link]

  • Imre, S., et al. (2014). Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. ResearchGate. [Link]

  • Gjetja, E., & Kłys, M. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Farmacja Polska, 75(3), 131-138. [Link]

  • ResearchGate. (n.d.). Reproducibility and accuracy of levofloxacin analysis. [Link]

  • ResearchGate. (n.d.). Typical chromatogram of human serum with levofloxacin and internal standard. [Link]

  • Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]

  • JETIR. (2021). Analytical method development and validation of levofloxacin and ornidazole tablets by rp. [Link]

  • Toker, S. E., Kızılçay, G. E., & Sagirli, O. (2021). Determination of levofloxacin by HPLC with fluorescence detection in human breast milk. Bioanalysis, 13(13), 1063-1070. [Link]

  • Gjetja, E., & Kłys, M. (2018). The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations. Farmacja Współczesna, 11, 67-71. [Link]

  • Magritek. (n.d.). Levofloxacin. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Levofloxacin-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety architecture for handling Levofloxacin-d3 Sodium Salt .

This compound presents a dual challenge: it is a potent fluoroquinolone antibiotic with severe sensitization risks, and it is a high-value stable isotope (deuterium-labeled) requiring precision handling to prevent cross-contamination.

Compound Profile & Hazard Assessment

Levofloxacin-d3 Sodium Salt is the stable, deuterium-labeled sodium salt form of Levofloxacin. Unlike radioactive isotopes (e.g.,


C or 

H), this compound is non-radioactive . However, it retains the full biological activity and toxicity profile of the parent drug, enhanced by the solubility of the sodium salt form.

Critical Hazard Designations:

  • Respiratory & Skin Sensitizer (H334, H317): Inhalation of dust can trigger irreversible allergic reactions, asthma, or anaphylaxis.

  • Target Organ Toxicity: Fluoroquinolones are associated with tendon rupture, peripheral neuropathy, and CNS effects.[1][2]

  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[3][4]

  • Phototoxicity: Exposure can increase skin sensitivity to UV light.

Engineering Controls & Containment

The primary defense against this compound is containment , not just PPE. PPE is the fail-safe.

Control LevelRequirementRationale
Primary Barrier Class II Biosafety Cabinet (BSC) or Chemical Fume Hood Prevents aerosolization of the powder during weighing or transfer. The sodium salt form is highly soluble and hygroscopic; humidity control is beneficial.
Secondary Barrier Dedicated Lab Zone Segregate isotope work to prevent cross-contamination of unlabeled samples (crucial for Mass Spec integrity) and limit personnel exposure.
Surface Protection Disposable Bench Liners Absorbent, plastic-backed liners to capture micro-spills.
Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational activity.

ActivityRespiratory ProtectionDermal ProtectionEye Protection
Storage / Transport (Sealed Container)N95 Mask (Precautionary)Single Nitrile Gloves (4 mil)Safety Glasses w/ Side Shields
Weighing / Solid Handling (Inside Hood)N95 or P100 Respirator (Mandatory if sash is open)Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil) + Tyvek SleevesSafety Goggles (Fit-tested)
Solubilization / Pipetting N95 MaskDouble Nitrile GlovesSafety Glasses
Spill Cleanup (Powder)PAPR (Powered Air Purifying Respirator) or Full-Face P100Chemo-rated Gloves (ASTM D6978) + Tyvek CoverallsIntegrated into Respirator
Logic & Workflows (Visualized)
A. Risk Assessment & PPE Selection Logic

This decision tree guides the researcher through the necessary safety checks before opening the vial.

RiskAssessment Start Start: Handling Levofloxacin-d3 Na StateCheck Is the compound Solid (Powder) or Liquid (Solution)? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Containment Is a Certified Fume Hood or BSC Available? Solid->Containment PPE_Liquid REQUIRED PPE: Single Nitrile Gloves Safety Glasses Lab Coat Liquid->PPE_Liquid NoHood STOP WORK Respiratory Hazard Critical Containment->NoHood No YesHood Proceed with Engineering Controls Containment->YesHood Yes PPE_Solid REQUIRED PPE: Double Nitrile Gloves N95/P100 Respirator Lab Coat + Sleeve Guards Safety Goggles YesHood->PPE_Solid Action Execute Protocol PPE_Solid->Action Begin Weighing PPE_Liquid->Action Begin Pipetting

Caption: Decision logic for selecting PPE based on physical state and containment availability.

B. Gowning & De-Gowning Protocol

Proper de-gowning is critical to prevent "take-home" exposure, where antibiotic dust on clothing sensitizes the researcher or their family.

Gowning cluster_entry Entry / Donning cluster_exit Exit / Doffing Step1 1. Wash Hands Step2 2. Don Inner Gloves (Nitrile) Step1->Step2 Step3 3. Don Lab Coat (Buttoned fully) Step2->Step3 Step4 4. Don Outer Gloves (Over cuff) Step3->Step4 Work HANDLING (In Hood) Step4->Work Perform Task Step5 5. Remove Outer Gloves (Peel from inside) Step6 6. Remove Lab Coat (Roll inside out) Step5->Step6 Step7 7. Remove Inner Gloves Step6->Step7 Step8 8. Wash Hands (20s) Step7->Step8 Work->Step5

Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.

Operational Procedures
Handling the Sodium Salt

The sodium salt form increases water solubility but may also be hygroscopic (absorbs moisture).

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which can degrade the isotope label or cause clumping.

  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away." Levofloxacin dust is potent; static dispersal must be avoided.

  • Solvent Choice: Dissolve in water, methanol, or DMSO. Note that DMSO penetrates skin rapidly and can carry the antibiotic into the bloodstream; never handle DMSO solutions of this compound with single gloves.

Decontamination (Isotope & Biological)
  • Cleaning: Wipe surfaces with 70% Ethanol or Isopropanol.

  • Destruction: For biological deactivation, use a 10% bleach solution, followed by a water rinse to remove corrosive residue.

  • Verification: For isotope work, perform a "blank" run on the Mass Spectrometer (LC-MS) after cleaning to ensure no d3-Levofloxacin background remains.

Emergency Response: Spill Management

Scenario: You drop a vial of Levofloxacin-d3 Sodium Salt powder (~10mg) on the floor.

SpillResponse Alert SPILL DETECTED Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle - 15 min) Alert->Evacuate PPE_Up 2. Don Emergency PPE: Double Gloves, Tyvek Suit, P100 Respirator Evacuate->PPE_Up Type Is it Powder or Liquid? PPE_Up->Type Powder POWDER SPILL Type->Powder Liquid LIQUID SPILL Type->Liquid WetWipe Cover with wet paper towels (Do NOT sweep dry dust) Powder->WetWipe Absorb Cover with absorbent pads Liquid->Absorb Clean Scoop into Biohazard Waste Wipe area with 10% Bleach Then 70% Ethanol WetWipe->Clean Absorb->Clean

Caption: Decision tree for safely managing a hazardous pharmaceutical spill.

Waste Disposal
  • Classification: Pharmaceutical waste (P-listed or characteristic hazardous waste depending on local regulations).

  • Method: High-temperature incineration is the only acceptable disposal method to destroy the fluoroquinolone structure and prevent environmental accumulation (antibiotic resistance).

  • Labeling: Clearly label as "Antibiotic / Fluoroquinolone - Toxic."

References
  • PubChem . Levofloxacin | C18H20FN3O4.[5] National Library of Medicine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics. Available at: [Link]

  • European Medicines Agency (EMA) . Quinolone- and fluoroquinolone-containing medicinal products.[2][6] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.